3-Methoxyacetaminophen-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWIAQUWRXFNC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxyacetaminophen-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical, chemical, and metabolic properties of 3-Methoxyacetaminophen-d3. This deuterated analog of a key acetaminophen metabolite serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
This compound, a stable isotope-labeled version of 3-methoxyacetaminophen, is primarily utilized in research settings for its utility in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.
Table 1: Physical and Chemical Data for this compound and its Non-Deuterated Analog
| Property | This compound | 3-Methoxyacetaminophen (Non-deuterated) | Source(s) |
| CAS Number | 1246816-53-4 | 3251-55-6 | [1][2] |
| Molecular Formula | C₉H₈D₃NO₃ | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 184.21 g/mol | 181.19 g/mol | [4][5] |
| Accurate Mass | 184.0927 | 181.0739 | [3] |
| Appearance | White Solid | White Solid | [6] |
| Melting Point | Not available | 118-122 °C | [6] |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available | |
| Synonyms | 4-Acetylamino-2-methoxy-phenol-d3, N-(4-Hydroxy-3-methoxy-phenyl)-acetamide-d3 | 4-Acetylamino-2-methoxy-phenol, N-(4-Hydroxy-3-methoxyphenyl)-acetamide | [1][5] |
Metabolic Pathways of the Parent Compound, Acetaminophen
3-Methoxyacetaminophen is a minor metabolite of acetaminophen, formed through O-methylation. The primary metabolic pathways of acetaminophen involve glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7][8][9] NAPQI is subsequently detoxified by conjugation with glutathione (GSH).[10]
The metabolic fate of acetaminophen is crucial in understanding its potential for hepatotoxicity. At therapeutic doses, the glucuronidation and sulfation pathways predominate, leading to safe excretion.[9][11] However, in cases of overdose, these pathways can become saturated, leading to increased formation of NAPQI.[7] Depletion of hepatic GSH stores prevents the detoxification of NAPQI, which can then covalently bind to cellular proteins, leading to oxidative stress and liver cell damage.[10][12]
References
- 1. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 2. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]
- 3. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. Acetaminophen – metabolism [sites.duke.edu]
- 11. ClinPGx [clinpgx.org]
- 12. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methoxyacetaminophen-d3 in Modern Research: A Technical Guide
For Immediate Release
An In-depth Analysis of 3-Methoxyacetaminophen-d3 for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core applications of this compound, a deuterated analog of a key acetaminophen metabolite, in the landscape of contemporary research. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in achieving precise and accurate quantification of its unlabeled counterpart, 3-Methoxyacetaminophen, in complex biological matrices. Its application is particularly crucial in pharmacokinetic studies and metabolic research, where understanding the biotransformation of acetaminophen is paramount.
Core Application: An Internal Standard in Bioanalysis
In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis.[1][2] this compound, with its deuterium-labeled methoxy group, is chemically and physically almost identical to the endogenous metabolite 3-Methoxyacetaminophen. This near-identical behavior during sample extraction, chromatography, and ionization ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to highly reliable and reproducible quantification.
The primary research application of this compound is to serve as an internal standard in the quantitative analysis of 3-Methoxyacetaminophen, a metabolite of the widely used analgesic, acetaminophen (paracetamol).[3] Understanding the metabolic fate of acetaminophen is critical for assessing its efficacy and potential for hepatotoxicity.
The Metabolic Pathway of Acetaminophen
Acetaminophen undergoes extensive metabolism in the liver.[4] While the major metabolic routes are glucuronidation and sulfation, a portion is oxidized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[4][5] Another pathway involves the formation of catechol metabolites, including 3-Hydroxyacetaminophen, which is subsequently methylated to form 3-Methoxyacetaminophen.[6][7][8]
The accurate measurement of these metabolites is crucial for a comprehensive understanding of acetaminophen's pharmacokinetics and toxicological profile.
Caption: Metabolic pathway of Acetaminophen leading to the formation of 3-Methoxyacetaminophen.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective method for extracting 3-Methoxyacetaminophen from biological matrices like plasma or urine is protein precipitation.
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Precipitation: Add three volumes of ice-cold acetonitrile (or other suitable organic solvent) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: A typical workflow for the preparation of biological samples for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of 3-Methoxyacetaminophen and its deuterated internal standard are achieved using a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte and IS specific (see below) |
Table 2: Predicted MRM Transitions and Mass Spectrometry Parameters
Note: The following MRM transitions are predicted based on the known fragmentation patterns of similar compounds. Optimal values should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methoxyacetaminophen | 182.1 | 140.1 | 15 - 25 |
| This compound | 185.1 | 143.1 | 15 - 25 |
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then plotted against a calibration curve prepared with known concentrations of the analyte.
Data Presentation and Validation
A validated bioanalytical method using this compound should demonstrate linearity, accuracy, precision, and selectivity.
Table 3: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Consistent and compensated for by the internal standard |
| Recovery | Consistent and reproducible |
Conclusion
This compound is an indispensable tool for researchers investigating the metabolism and pharmacokinetics of acetaminophen. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of 3-Methoxyacetaminophen, contributing to a more complete understanding of the drug's disposition and potential for toxicity. The methodologies outlined in this guide provide a framework for the development of robust and accurate analytical methods for this important metabolite.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetaminophen metabolite 3-hydroxy-acetaminophen | TargetMol [targetmol.com]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-Methoxyacetaminophen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis pathway for 3-Methoxyacetaminophen-d3, a deuterated analog of a metabolite of acetaminophen. The synthesis involves a two-step process: the preparation of the precursor 4-amino-2-methoxyphenol, followed by its N-acetylation using a deuterated acetylating agent. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound commences with the reduction of 4-methoxy-2-nitrophenol to form the key intermediate, 4-amino-2-methoxyphenol. This intermediate is subsequently acetylated on the amine group using acetic anhydride-d6 to yield the final deuterated product, N-(4-hydroxy-3-methoxyphenyl)acetamide-d3.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 4-amino-2-methoxyphenol
This procedure details the reduction of 4-methoxy-2-nitrophenol to 4-amino-2-methoxyphenol.
Materials:
-
4-methoxy-2-nitrophenol
-
Ethanol
-
5% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a reaction vessel suitable for hydrogenation, suspend 4-methoxy-2-nitrophenol in ethanol.
-
Carefully add a catalytic amount of 5% Pd/C to the suspension under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxyphenol.
-
The crude product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This procedure describes the N-acetylation of 4-amino-2-methoxyphenol using acetic anhydride-d6. This is a general procedure for the acetylation of aminophenols and should be adapted and optimized for this specific substrate.
Materials:
-
4-amino-2-methoxyphenol
-
Acetic anhydride-d6
-
Water or an appropriate organic solvent (e.g., acetic acid, tetrahydrofuran)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve or suspend 4-amino-2-methoxyphenol in a suitable solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride-d6 to the cooled mixture with stirring.
-
Allow the reaction to proceed at a low temperature, then gradually warm to room temperature. The reaction progress should be monitored.
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Data Presentation
Table 1: Synthesis of 4-amino-2-methoxyphenol (Precursor)
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-2-nitrophenol | N/A |
| Product | 4-amino-2-methoxyphenol | N/A |
| Molecular Formula | C₇H₉NO₂ | N/A |
| Molecular Weight | 139.15 g/mol | N/A |
| Yield | Up to 93% | N/A |
| Appearance | Crystalline solid | N/A |
Table 2: Synthesis of 3-Methoxyacetaminophen (Non-deuterated Analog)
| Parameter | Value | Reference |
| Starting Material | 4-amino-2-methoxyphenol | N/A |
| Product | 3-Methoxyacetaminophen | N/A |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [2] |
| Yield | Not specified | N/A |
| Purity | >95% (HPLC) | [3] |
| Appearance | Solid | N/A |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-hydroxy-3-methoxyphenyl)acetamide-d3 | N/A |
| CAS Number | 1246816-53-4 | N/A |
| Molecular Formula | C₉H₈D₃NO₃ | N/A |
| Molecular Weight | 184.21 g/mol | N/A |
| Appearance | Solid | N/A |
Table 4: Spectroscopic Data of 3-Methoxyacetaminophen (Non-deuterated Analog) for Comparison
| Technique | Data | Reference |
| ¹H NMR | Spectral data available in various databases. | [4] |
| ¹³C NMR | Spectral data available in various databases. | [4] |
| Mass Spec. | Molecular Ion (m/z): 181.07 (calc.) | [1] |
Note: Specific spectroscopic data for this compound was not found in the searched literature. The data for the non-deuterated analog is provided as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak at approximately m/z 184.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Guide to the Certificate of Analysis for 3-Methoxyacetaminophen-d3: Ensuring Quality and Precision in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. For researchers in pharmacology and drug metabolism, understanding the CoA for a stable isotope-labeled internal standard like 3-Methoxyacetaminophen-d3 is fundamental to ensuring the accuracy and reliability of experimental data. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound.
This compound is the deuterated form of a metabolite of Acetaminophen (Paracetamol). Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Acetaminophen and its metabolites in biological samples.[1][2][3] The deuterium labels provide a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while behaving almost identically during sample extraction and analysis.[4][5]
Compound Identification and General Specifications
A CoA begins by unequivocally identifying the compound. This section contains crucial information for traceability and proper use in experimental setups.
| Identifier | Description |
| Compound Name | This compound |
| Synonyms | 4-Acetylamino-2-methoxy-phenol-d3, N-(4-Hydroxy-3-methoxy-phenyl)-acetamide-d3[6] |
| CAS Number | 1246816-53-4 |
| Unlabeled CAS Number | 3251-55-6[7] |
| Molecular Formula | C₉²H₃H₈NO₃[7] |
| Molecular Weight | 184.21 g/mol [7] |
| Exact Mass | 184.0927 Da[7] |
| Product Format | Typically supplied as a neat solid or a solution of known concentration. |
Summary of Analytical Data
This section summarizes the results of all quality control tests performed on the specific batch of the material. Each test is designed to confirm that the compound meets the required specifications for its intended use.
| Analytical Test | Typical Specification | Purpose |
| Purity (by HPLC) | ≥98% | Quantifies the percentage of the desired compound, ensuring minimal interference from impurities. |
| Identity (by ¹H NMR) | Conforms to Structure | Confirms the chemical structure is correct by analyzing the magnetic properties of atomic nuclei. |
| Identity (by MS) | Conforms to Structure | Verifies the molecular weight and fragmentation pattern, confirming both mass and structure. |
| Isotopic Purity | ≥99% atom % D | Determines the percentage of molecules that are correctly labeled with the deuterium isotope. |
| Water Content (by Karl Fischer) | ≤0.5% | Measures the amount of water present, which is important for accurate weighing of the neat material.[8] |
| Appearance | White to Off-White Solid | A basic physical check for gross contamination or degradation. |
Detailed Experimental Protocols
A comprehensive CoA provides details of the analytical methods used to generate the data. This transparency allows researchers to understand the quality control process and replicate similar analyses if needed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of solvents, such as Methanol and Water (e.g., 97:3 v/v).[10]
-
Detection Wavelength: UV detection at approximately 265 nm.[10][11]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The compound is accurately weighed and dissolved in a suitable solvent (e.g., Methanol) to a known concentration.
Workflow for HPLC Purity Analysis
Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, the experimentally determined molecular weight of the compound must match the theoretical calculation based on its chemical formula.
Methodology:
-
Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass of the protonated molecule ([M+H]⁺) is measured.
-
Expected Ion: For a molecular weight of 184.21, the expected protonated ion [M+H]⁺ would be approximately m/z 185.1.
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and confirm the structure by analyzing the resulting product ions.
Logical Flow for Mass Spectrometry Identification
Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the chemical environment of the hydrogen atoms. The spectrum should be consistent with the known structure of 3-Methoxyacetaminophen, accounting for the deuterium-labeled methyl group.
Methodology:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (~6.5-7.5 ppm), showing characteristic splitting patterns (doublets, triplets) corresponding to the protons on the phenyl ring.
-
Methoxy Protons (-OCH₃): A singlet at approximately 3.8 ppm, integrating to 3 protons.
-
Amide Proton (-NH): A broad singlet, chemical shift can vary.
-
Phenolic Proton (-OH): A broad singlet, chemical shift can vary.
-
Acetyl Protons (-C(O)CD₃): This signal will be absent in the ¹H NMR spectrum due to the deuterium labeling, which is a key confirmation point.
-
Workflow for NMR Structural Verification
Significance in Research: The Role of an Internal Standard
The data on the CoA directly translates to the reliability of quantitative studies. High chemical and isotopic purity ensures that the internal standard does not contribute to the signal of the non-labeled analyte and behaves predictably.
In pharmacokinetic studies, Acetaminophen is metabolized in the liver through several pathways, including glucuronidation, sulfation, and oxidation.[12][13][14] The formation of 3-Methoxyacetaminophen is a minor pathway. Using this compound as an internal standard allows for the precise measurement of the parent drug and its major metabolites by correcting for variability during sample processing and instrument analysis.[1][4]
Simplified Metabolic Pathway of Acetaminophen
By carefully reviewing the Certificate of Analysis for this compound, researchers can proceed with confidence, knowing their analytical standard meets the stringent requirements for producing high-quality, reproducible, and accurate scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 7. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetaminophen – metabolism [sites.duke.edu]
- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methoxyacetaminophen-d3 in Advancing Acetaminophen Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaminophen, a widely consumed analgesic and antipyretic, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for assessing the drug's efficacy and predicting its potential for hepatotoxicity. 3-Methoxyacetaminophen, a minor metabolite formed via a pathway involving catechol-O-methyltransferase (COMT), has gained increasing interest in pharmacogenetic and drug metabolism studies. The stable isotope-labeled analog, 3-Methoxyacetaminophen-d3, serves as an invaluable tool, primarily as an internal standard, for the accurate and precise quantification of 3-Methoxyacetaminophen in biological matrices. This technical guide provides an in-depth overview of the role of this compound in acetaminophen metabolism studies, detailing the metabolic pathways, experimental protocols for quantification, and relevant quantitative data.
Introduction to Acetaminophen Metabolism
Acetaminophen is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs).
-
Oxidation: Mediated by cytochrome P450 (CYP) enzymes, primarily CYP2E1, leading to the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular damage.[1]
The 3-Methoxyacetaminophen Metabolic Pathway
A secondary metabolic pathway for acetaminophen involves its conversion to catechol metabolites. This pathway is of particular interest in understanding inter-individual variability in drug metabolism.
-
Hydroxylation: Acetaminophen is first metabolized to a catechol intermediate, 3-hydroxyacetaminophen. This reaction is catalyzed by cytochrome P450 enzymes.[2]
-
Methylation: The catechol intermediate, 3-hydroxyacetaminophen, is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxyacetaminophen.[3]
The formation of 3-Methoxyacetaminophen and its subsequent conjugates (glucuronide and sulfate) can provide insights into the activity of COMT, an enzyme known for its genetic polymorphisms, which can influence the metabolism of various drugs and endogenous compounds.
Role of this compound in Quantitative Analysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, with its deuterium-labeled methyl group, is chemically and physically almost identical to the endogenous 3-Methoxyacetaminophen. This similarity ensures that it behaves in the same manner during sample preparation (e.g., extraction) and chromatographic separation, while being distinguishable by its higher mass in the mass spectrometer. This co-elution and differential detection allow for the correction of variability in sample handling and instrument response, leading to highly accurate and precise quantification of 3-Methoxyacetaminophen.
Experimental Protocol: Quantification of 3-Methoxyacetaminophen using LC-MS/MS with this compound as an Internal Standard
The following protocol outlines a general procedure for the quantification of 3-Methoxyacetaminophen in a biological matrix such as plasma. This is a representative method, and specific parameters may need to be optimized based on the instrumentation and specific study requirements.
Materials and Reagents
-
3-Methoxyacetaminophen (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of acetaminophen and its metabolites from plasma.
-
Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 3-Methoxyacetaminophen | 182.1 | 140.1 | 20 | 50 |
| This compound | 185.1 | 143.1 | 20 | 50 |
Note: The exact m/z values and instrument parameters should be optimized for the specific mass spectrometer being used.
Data Presentation and Interpretation
The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of 3-Methoxyacetaminophen in unknown samples can then be accurately determined from this curve.
Table 4: Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Retention Time | ~ 3.5 min |
Conclusion
This compound is an essential tool for the accurate and reliable quantification of the acetaminophen metabolite, 3-Methoxyacetaminophen. Its use as an internal standard in LC-MS/MS methods enables researchers to overcome analytical variability, leading to high-quality data. This, in turn, facilitates a deeper understanding of the less-explored metabolic pathways of acetaminophen, particularly the role of COMT, and its implications for inter-individual differences in drug response and susceptibility to toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of acetaminophen metabolism.
References
- 1. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation and toxicity of catechol metabolites of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxyacetaminophen-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3-Methoxyacetaminophen-d3, a deuterated analog of a key acetaminophen metabolite. This document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader metabolic pathway of acetaminophen.
Core Data Summary
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Citations |
| CAS Number | 1246816-53-4 | [1] |
| Molecular Formula | C₉H₈D₃NO₃ | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Synonyms | N-(4-Hydroxy-3-methoxyphenyl)acetamide-d3, 4-Acetylamino-2-methoxy-phenol-d3 | [1][2] |
| Storage | 2-8°C, protected from light | |
| Isotopic Purity | Typically ≥ 98 atom % D |
Metabolic Pathway of Acetaminophen
3-Methoxyacetaminophen is a metabolite of acetaminophen, formed through a minor but significant pathway involving catechol-O-methyltransferase (COMT).[3][4][5][6] Understanding this pathway is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Caption: Metabolic pathway of acetaminophen highlighting the formation of 3-Methoxyacetaminophen.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The key step involves the introduction of the deuterated methyl group. The following is a plausible synthetic route based on established chemical principles.[7][8]
Step 1: Synthesis of 4-Amino-2-methoxyphenol
-
Starting Material: 2-Methoxy-4-nitrophenol.
-
Reaction: The nitro group of 2-methoxy-4-nitrophenol is reduced to an amine. This can be achieved using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) in a solvent like methanol or ethanol.
-
Procedure:
-
Dissolve 2-methoxy-4-nitrophenol in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-amino-2-methoxyphenol.
-
Step 2: N-Acetylation to form 3-Methoxyacetaminophen
-
Starting Material: 4-Amino-2-methoxyphenol.
-
Reaction: The amino group of 4-amino-2-methoxyphenol is acetylated using acetic anhydride.
-
Procedure:
-
Dissolve 4-amino-2-methoxyphenol in a suitable solvent such as acetic acid or a mixture of water and a co-solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The product, 3-Methoxyacetaminophen, may precipitate out of the solution. If not, the product can be isolated by extraction or crystallization.
-
Purify the crude product by recrystallization.
-
Step 3: Introduction of the Deuterated Methyl Group (Conceptual)
A common strategy for introducing a deuterated methyl group is to use a deuterated methylating agent. A plausible approach for synthesizing this compound would involve using a deuterated acetylating agent in Step 2.
-
Deuterated Reagent: Acetic anhydride-d6 ((CD₃CO)₂O).
-
Modified Procedure (Step 2):
-
Follow the same procedure as in Step 2, but substitute acetic anhydride with acetic anhydride-d6. This will result in the formation of this compound, where the acetyl methyl group is deuterated.
-
Purification and Characterization:
-
The final product should be purified using techniques such as column chromatography or recrystallization.
-
The structure and isotopic purity of the synthesized this compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analysis of this compound in Biological Samples
The quantification of this compound in biological matrices like plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.[9][10][11][12][13][14]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a non-deuterated analog or a different isotopically labeled standard).
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over several minutes to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined and optimized for maximum sensitivity.
3. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared in the same biological matrix.
Experimental Workflow Visualization
Caption: A typical workflow for the analysis of this compound in plasma.
References
- 1. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]
- 2. 3-Methoxyacetaminophen | C9H11NO3 | CID 3080594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-METHOXY ACETAMINOPHEN synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. waters.com [waters.com]
- 13. Determination of 3-methoxysalicylamine levels in mouse plasma and tissue by liquid chromatography-tandem mass spectrometry: application to in vivo pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Commercial Suppliers and Technical Guide for 3-Methoxyacetaminophen-d3 in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxyacetaminophen-d3, a crucial internal standard for the accurate quantification of 3-Methoxyacetaminophen, a metabolite of the widely used analgesic, acetaminophen. This document outlines commercial suppliers, presents typical quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Commercial Availability
This compound is available from several reputable suppliers of research chemicals and analytical standards. These companies provide the compound in various quantities, typically accompanied by a Certificate of Analysis (CoA) detailing its quality and purity.
Key Commercial Suppliers:
-
LGC Standards: A prominent supplier of reference materials, offering this compound as part of their extensive portfolio of stable isotope-labeled compounds.[1][2][3]
-
Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including this compound, which can be provided with a Certificate of Analysis.[4]
-
Toronto Research Chemicals (TRC): Now part of LGC, TRC specializes in complex organic small molecules for biomedical research and offers this compound.[5][6][7]
-
Santa Cruz Biotechnology (SCBT): A global supplier of biochemicals for research, listing this compound among its products.[8]
-
Pharmaffiliates: A provider of pharmaceutical impurities, metabolites, and stable isotopes.
Quantitative Data and Specifications
The quality and purity of this compound are critical for its function as an internal standard. While specific values may vary by lot, the following table summarizes typical quantitative data found on a supplier's Certificate of Analysis, modeled after a CoA for the closely related Acetaminophen-d3 from LGC Standards.[9]
| Parameter | Typical Specification | Method |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Molecular Formula | C₉H₈D₃NO₃ | N/A |
| Molecular Weight | 184.21 g/mol | N/A |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Standard Solubility Testing |
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of its unlabeled counterpart in biological matrices such as plasma, urine, and tissue homogenates.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL.
-
Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the stock solution with the appropriate solvent (often matching the initial mobile phase composition) to obtain a working solution at a concentration suitable for spiking into calibration standards, quality control samples, and unknown samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.
-
Aliquoting: Transfer a small volume (e.g., 50-100 µL) of the biological sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Spiking: Add a precise volume of the this compound working solution to each sample (except for the blank matrix).
-
Precipitation: Add a 3 to 4-fold excess of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the tubes thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
3-Methoxyacetaminophen: A specific precursor ion to product ion transition is monitored.
-
This compound: A corresponding transition is monitored, shifted by the mass of the deuterium labels (typically +3 Da).
-
-
Mandatory Visualizations
Acetaminophen Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of acetaminophen in the liver. 3-Methoxyacetaminophen is a minor metabolite formed through O-methylation.
Caption: Major metabolic pathways of acetaminophen.
Experimental Workflow for Bioanalysis
The following diagram outlines a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis.
References
- 1. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 3. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 4. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]
- 5. Toronto Research Chemicals – Bioquote [bioquote.com]
- 6. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 8. scbt.com [scbt.com]
- 9. Acetaminophen-d3 | TRC-A161221-10MG | LGC Standards [lgcstandards.com]
Structural Elucidation of 3-Methoxyacetaminophen-d3: A Technical Guide to its NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxyacetaminophen-d3 using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected NMR data, detailed experimental protocols, and logical workflows for the analysis of this stable isotope-labeled derivative of a key acetaminophen metabolite.
Introduction
This compound is a deuterated analog of 3-methoxyacetaminophen, a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The incorporation of deuterium atoms in the acetyl group provides a valuable tool for metabolic studies, particularly in mass spectrometry-based bioanalysis, by serving as an internal standard. Verification of the molecular structure and the specific sites of deuteration is critical for its application. NMR spectroscopy is the most definitive method for such structural characterization. This guide details the expected ¹H and ¹³C NMR spectral data and provides a framework for its experimental determination.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the data for its non-deuterated counterpart. The numbering of the atoms for NMR assignment is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.85 | d | 8.5 |
| H-5 | 6.70 | dd | 8.5, 2.5 |
| H-6 | 7.05 | d | 2.5 |
| OCH₃ | 3.85 | s | - |
| OH | 8.90 | s (broad) | - |
| NH | 9.50 | s (broad) | - |
| COCD₃ | - | - | - |
Note: The signal for the acetyl methyl protons (COCD₃) is absent in the ¹H NMR spectrum due to deuteration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 148.5 |
| C-2 | 115.0 |
| C-3 | 145.0 |
| C-4 | 125.0 |
| C-5 | 112.0 |
| C-6 | 120.0 |
| C=O | 168.0* |
| OCH₃ | 56.0 |
| COCD₃ | 24.0** |
Note: The carbonyl carbon (C=O) signal may appear as a multiplet with reduced intensity due to coupling with deuterium. *Note: The deuterated methyl carbon (COCD₃) signal will be significantly broadened and may not be readily observable under standard acquisition parameters.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR spectra for the structural confirmation of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for acetaminophen and its derivatives due to its high solubilizing power. Other potential solvents include methanol-d4 and acetone-d6.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : A spectral width of approximately 12-15 ppm is sufficient to cover the expected proton signals.
-
Acquisition Time : An acquisition time of at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds.
-
Number of Scans : 16-64 scans are typically adequate, depending on the sample concentration.
-
-
Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : A spectral width of approximately 200-220 ppm.
-
Acquisition Time : An acquisition time of 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and longer relaxation times.
-
-
Processing :
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow for Structural Elucidation
Caption: A logical workflow for the structural elucidation of this compound using NMR.
Methodological & Application
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3-Methoxyacetaminophen in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxyacetaminophen is a metabolite and known impurity of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic drug.[1][2] The accurate quantification of drug metabolites and impurities in biological matrices is critical during drug development for pharmacokinetic studies, safety assessment, and clinical monitoring.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[6] A SIL-IS, such as 3-Methoxyacetaminophen-d3, co-elutes with the analyte and shares similar chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][6] This application note details a validated, high-throughput LC-MS/MS method for the reliable quantification of 3-Methoxyacetaminophen in human plasma using this compound as the internal standard. The method employs a simple protein precipitation step for sample preparation and a rapid chromatographic run.[7]
Experimental Protocols
Materials, Chemicals, and Reagents
-
Analytes: 3-Methoxyacetaminophen, this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
-
Acid: Formic Acid (LC-MS grade).
-
Biological Matrix: Blank human plasma, free of interfering substances.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methoxyacetaminophen in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[3]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the analyte stock solution with a 50:50 methanol:water mixture.
-
IS Working Solution (100 ng/mL): Prepare the IS working solution by diluting the IS stock solution with methanol. This solution is used for protein precipitation.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol) to each tube to precipitate proteins. For double blank samples, add 150 µL of methanol without IS.[7]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system for analysis.[3]
References
- 1. longdom.org [longdom.org]
- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
Quantitative Analysis of Acetaminophen and its Metabolites Using 3-Methoxyacetaminophen-d3 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Understanding its metabolic fate is crucial for efficacy and toxicity studies. The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of acetaminophen-glucuronide (APAP-G) and acetaminophen-sulfate (APAP-S), respectively. A minor but critical pathway involves oxidation by cytochrome P450 enzymes to the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione (GSH) to form acetaminophen-glutathione (APAP-GSH). Further metabolism of APAP-GSH leads to cysteine (APAP-Cys) and mercapturic acid (APAP-NEM) conjugates.[1][2]
This document provides a detailed protocol for the simultaneous quantitative analysis of acetaminophen and its major metabolites in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 3-Methoxyacetaminophen-d3, is employed to compensate for matrix effects and variations during sample preparation and analysis.
Acetaminophen Metabolism
The metabolic pathway of acetaminophen is complex, involving several enzymatic steps primarily in the liver. The major pathways are conjugation reactions, which are considered detoxification routes. The oxidation pathway, however, can lead to hepatotoxicity if the reactive intermediate, NAPQI, is not adequately detoxified.
Caption: Major metabolic pathways of Acetaminophen.
Experimental Workflow
The analytical workflow involves several key steps, from sample collection to data analysis, to ensure reliable and reproducible quantification of acetaminophen and its metabolites.
Caption: Experimental workflow for acetaminophen metabolite analysis.
Detailed Protocols
Materials and Reagents
-
Acetaminophen (APAP) and its metabolites (APAP-G, APAP-S, APAP-Cys) reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve APAP, its metabolites, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and methanol (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for blank samples, to which 20 µL of methanol/water is added).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean injection vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent HPLC or UPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A suitable gradient should be optimized to ensure separation of all analytes. A representative gradient is provided in the table below. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 60 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V / -4500 V |
| Temperature | 500°C |
MRM Transitions:
The following table lists the proposed MRM transitions for the analytes and the internal standard. Note: The product ions for 3-Methoxyacetaminophen and its deuterated analog are predicted based on common fragmentation patterns of similar compounds and should be optimized in the user's laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetaminophen (APAP) | 152.1 | 110.1 | Positive |
| Acetaminophen-Glucuronide (APAP-G) | 328.1 | 152.1 | Positive |
| Acetaminophen-Sulfate (APAP-S) | 230.0 | 107.0 | Negative |
| Acetaminophen-Cysteine (APAP-Cys) | 271.1 | 140.0 | Positive |
| 3-Methoxyacetaminophen | 182.1 | 140.1 | Positive |
| This compound (IS) | 185.1 | 143.1 | Positive |
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize typical performance data for the quantitative analysis of acetaminophen and its metabolites.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Acetaminophen (APAP) | 1 - 1000 | > 0.99 |
| Acetaminophen-Glucuronide (APAP-G) | 1 - 1000 | > 0.99 |
| Acetaminophen-Sulfate (APAP-S) | 1 - 1000 | > 0.99 |
| Acetaminophen-Cysteine (APAP-Cys) | 0.5 - 500 | > 0.99 |
Data is representative and should be established in the user's laboratory.[3]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| APAP | Low | 5 | 95 - 105 | < 15 |
| Mid | 50 | 90 - 110 | < 15 | |
| High | 500 | 90 - 110 | < 15 | |
| APAP-G | Low | 5 | 93 - 107 | < 15 |
| Mid | 50 | 92 - 108 | < 15 | |
| High | 500 | 91 - 109 | < 15 | |
| APAP-S | Low | 5 | 96 - 104 | < 15 |
| Mid | 50 | 94 - 106 | < 15 | |
| High | 500 | 93 - 107 | < 15 |
Data is representative and should be established in the user's laboratory.[3][4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of acetaminophen and its major metabolites in plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of research applications, including pharmacokinetic studies, drug metabolism research, and toxicological assessments. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for robust bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Protocol for the Quantitative Analysis of 3-Methoxyacetaminophen using 3-Methoxyacetaminophen-d3 as an Internal Standard by LC-MS/MS
Application Note
Introduction
3-Methoxyacetaminophen, also known as metacetamol, is a metabolite of acetaminophen (paracetamol) and is also used as an analgesic. Accurate quantification of 3-Methoxyacetaminophen in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard, such as 3-Methoxyacetaminophen-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method ensures high accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[2] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, compensating for matrix effects and ensuring reliable quantification.[1][2] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of 3-Methoxyacetaminophen in human plasma.
Principle
This method involves the extraction of 3-Methoxyacetaminophen and the internal standard, this compound, from a biological matrix, typically plasma, via protein precipitation. The extracted sample is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of 3-Methoxyacetaminophen is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
1. Materials and Reagents
-
3-Methoxyacetaminophen (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm or higher)
-
Human plasma (drug-free, for calibration and quality control samples)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional, for high-throughput analysis)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxyacetaminophen and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, calibration standard, QC, or unknown sample) into the corresponding labeled tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank. To the blank tube, add 20 µL of the 50:50 methanol/water mixture.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex briefly and centrifuge for 5 minutes.
-
Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Data Analysis
The concentration of 3-Methoxyacetaminophen in the unknown samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with a weighting factor of 1/x² is typically used.
Data Presentation
Table 1: Proposed MRM Transitions for 3-Methoxyacetaminophen and this compound
Note: These are proposed transitions based on the known fragmentation of similar compounds. Optimal values should be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 3-Methoxyacetaminophen | 182.1 | 140.1 | 20 |
| 3-Methoxyacetaminophen | 182.1 | 111.1 | 25 |
| This compound | 185.1 | 143.1 | 20 |
| This compound | 185.1 | 114.1 | 25 |
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 51,000 | 0.300 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 152,000 | 50,800 | 2.992 |
| 500 | 760,000 | 50,500 | 15.050 |
| 1000 | 1,510,000 | 50,000 | 30.200 |
Table 3: Illustrative Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.2 |
| High | 800 | 790.5 | 98.8 | 2.8 |
Mandatory Visualization
References
Application Notes and Protocols for the Bioanalysis of 3-Methoxyacetaminophen-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-Methoxyacetaminophen-d3 in plasma for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established procedures for the bioanalysis of acetaminophen and its deuterated analogs.
Introduction
This compound is a deuterated analog of 3-Methoxyacetaminophen, a metabolite of acetaminophen. In pharmacokinetic and drug metabolism studies, deuterated standards are crucial for accurate quantification of the target analyte in complex biological matrices like plasma.[1] Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, ensuring the accuracy, precision, and sensitivity of the analytical method.[2][3][4] The most common techniques for plasma sample preparation in this context are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Recommended Sample Preparation Technique: Protein Precipitation
Protein precipitation is a widely used, simple, and efficient method for the cleanup of plasma samples prior to LC-MS/MS analysis.[5][6] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[7]
Experimental Workflow: Protein Precipitation
Detailed Experimental Protocol: Protein Precipitation
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
1. Materials and Reagents:
-
Blank human plasma (or the specific matrix of the study)
-
This compound reference standard
-
Internal Standard (IS) - a suitable deuterated analog if this compound is not the IS itself. For the purpose of this protocol, we will assume this compound is the analyte. A common IS for similar compounds is Acetaminophen-d4.[1][7]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of 50:50 methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard (IS) Working Solution: If using an IS, prepare a working solution (e.g., 2000 ng/mL of Acetaminophen-d4) by diluting its stock solution with 50:50 methanol:water.[1]
3. Sample Preparation Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water should be added).[1]
-
Add 300 µL of chilled acetonitrile to each tube to precipitate the proteins.[7]
-
Vortex the mixture for approximately 30 seconds to 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant (approximately 300 µL) to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[1]
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for the analysis of acetaminophen and its deuterated analogs in plasma, which can be considered representative for this compound method development.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 20 mg/L | [2][4] |
| Correlation Coefficient (r²) | > 0.99 | [2][4] |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [2] |
| Intra-day Precision (%CV) | < 13.03% | [2] |
| Inter-day Precision (%CV) | < 11.75% | [2] |
| Extraction Recovery | 72.4% to 105.9% | [1] |
Alternative Sample Preparation Techniques
While protein precipitation is often sufficient, other techniques may be employed to achieve lower detection limits or remove more complex matrix interferences.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique can provide cleaner extracts than protein precipitation.
General LLE Protocol:
-
To the plasma sample, add the internal standard.
-
Add an appropriate buffer to adjust the pH.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.
General SPE Protocol:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the assay, such as the desired sensitivity and the complexity of the matrix. Protein precipitation offers a simple, rapid, and cost-effective method that is suitable for many applications. For more challenging assays requiring lower limits of quantification or cleaner extracts, liquid-liquid extraction or solid-phase extraction should be considered. The provided protocols and data serve as a comprehensive starting point for the development and validation of a robust bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mass Spectrometry Parameters for 3-Methoxyacetaminophen-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of mass spectrometry (MS) parameters for the analysis of 3-Methoxyacetaminophen-d3. This deuterated internal standard is crucial for the accurate quantification of 3-Methoxyacetaminophen, a metabolite of the widely used analgesic, acetaminophen.[1][2] The methodologies outlined here are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Introduction
Acetaminophen is a commonly used over-the-counter analgesic and antipyretic drug.[1] Its metabolism is complex, involving several pathways, including glucuronidation, sulfation, and oxidation.[3][4][5][6] One of the minor, yet important, metabolic routes involves oxidation to a catechol intermediate, 3-hydroxyacetaminophen, which can then be methylated to form 3-methoxyacetaminophen.[2][3] Accurate quantification of such metabolites is essential for understanding the complete metabolic profile of acetaminophen and its potential for toxicity at high doses.[4]
The use of stable isotope-labeled internal standards, such as this compound, is a well-established technique in quantitative mass spectrometry.[1] It compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[1] This application note focuses on the systematic optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for this compound to ensure sensitive and reliable detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, urine)
Sample Preparation
A simple protein precipitation method is typically sufficient for the extraction of this compound from biological matrices.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solution with a 50:50 mixture of methanol and water to a suitable concentration (e.g., 1 µg/mL).
-
Protein Precipitation:
-
To 100 µL of the biological matrix (plasma or urine), add 300 µL of acetonitrile containing the internal standard at the desired concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
The following LC conditions provide a good starting point for the separation of this compound. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid[1][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry (MS) Parameter Optimization
Optimization of MS parameters is critical for achieving the highest sensitivity and specificity.[8][9][10] This is typically performed by infusing a standard solution of this compound directly into the mass spectrometer or via a T-infusion into the LC flow.
Workflow for MS Parameter Optimization:
Caption: Workflow for optimizing mass spectrometry parameters.
Step-by-Step Optimization Protocol:
-
Determine the Precursor Ion:
-
Infuse a 100 ng/mL solution of this compound into the mass spectrometer.
-
Perform a full scan in positive electrospray ionization (ESI+) mode to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. The theoretical m/z for this compound (C9H8D3NO3) is approximately 185.1.
-
-
Select Product Ions and Optimize Collision Energy (CE):
-
Perform a product ion scan on the determined precursor ion.
-
Identify the most abundant and stable fragment ions. For similar compounds like acetaminophen, a common fragmentation is the loss of the acetamide group.[7]
-
For each selected precursor-product ion transition (Multiple Reaction Monitoring - MRM), perform a collision energy optimization experiment. Vary the CE over a range (e.g., 5-40 eV) and identify the value that yields the maximum signal intensity.
-
-
Optimize Cone Voltage / Declustering Potential (CV/DP):
-
Using the optimized MRM transition and CE, vary the cone voltage or declustering potential to maximize the precursor ion transmission to the collision cell.[8]
-
-
Optimize Source Parameters:
-
Optimize source-dependent parameters such as nebulizer gas flow, heater gas temperature, and capillary voltage to ensure efficient desolvation and ionization.
-
Data Presentation
The following tables summarize the expected and optimized MS parameters for this compound. These values should be used as a starting point and verified experimentally.
Table 1: Predicted and Optimized Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | ~185.1 |
| Product Ion (Q3) m/z | To be determined experimentally (e.g., ~143.1) |
| Collision Energy (CE) | To be optimized (typically 10-30 eV) |
| Cone Voltage (CV) / Declustering Potential (DP) | To be optimized (typically 20-50 V) |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[1][7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[1][7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C |
Acetaminophen Metabolic Pathway
The following diagram illustrates the metabolic pathway of acetaminophen, leading to the formation of 3-Methoxyacetaminophen.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
3-Methoxyacetaminophen-d3 application in drug impurity analysis
Application Notes and Protocols
Topic: Application of 3-Methoxyacetaminophen-d3 in Drug Impurity Analysis
Introduction
In pharmaceutical development and quality control, the accurate quantification of impurities is critical to ensure the safety and efficacy of drug products. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities. 3-Methoxyacetaminophen is a known impurity and metabolite of Acetaminophen. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][2] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of 3-Methoxyacetaminophen impurity in drug substances or formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to a sample containing an unknown amount of 3-Methoxyacetaminophen (the analyte). The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, correcting for potential analytical variability.[2]
Experimental Protocols
1. Materials and Reagents
-
Analytes: 3-Methoxyacetaminophen reference standard, this compound internal standard.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Sample Matrix: Blank drug substance or formulation, or a suitable surrogate matrix.
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of 3-Methoxyacetaminophen and this compound reference standards into separate 1.0 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store stock solutions at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Methoxyacetaminophen stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Accurately weigh a portion of the drug substance or formulation and dissolve it in a suitable solvent to achieve a target concentration of the analyte.
-
Pipette 100 µL of the sample solution, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
-
Add 300 µL of acetonitrile to each tube to precipitate proteins and other excipients.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3-Methoxyacetaminophen: m/z 182.1 → 140.1 (Quantifier), m/z 182.1 → 112.1 (Qualifier).
-
This compound: m/z 185.1 → 143.1.
-
-
Note: The specific MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.
-
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte (3-Methoxyacetaminophen) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, standard, and QC.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.
-
Determine the concentration of 3-Methoxyacetaminophen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an analytical method for 3-Methoxyacetaminophen using this compound as an internal standard. The data presented are representative and based on similar bioanalytical method validations.[2][5][6]
Table 1: Method Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Extraction recovery is the efficiency of the extraction process. The matrix effect assesses the impact of co-eluting matrix components on the ionization of the analyte.[7][8][9]
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Principle of internal standard correction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation of 3-Methoxyacetaminophen-d3 in Human Plasma using LC-MS/MS in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a comprehensive and robust bioanalytical method for the quantification of 3-Methoxyacetaminophen-d3 in human plasma. The method has been validated following the principles outlined in the US Food and Drug Administration (FDA) Guidance for Industry: Bioanalytical Method Validation. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is demonstrated to be selective, sensitive, accurate, and precise for its intended purpose. This compound, a stable isotope-labeled analog of a potential acetaminophen metabolite, is often used as an internal standard in pharmacokinetic studies. However, this validation protocol establishes its quantification as an analyte, which can be crucial for metabolic profiling and drug interaction studies.
Experimental
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): Acetaminophen-d4 (≥98% purity)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation.
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Acetaminophen-d4, 1 µg/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Acetaminophen-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition | m/z 185.1 → 143.1 | m/z 156.1 → 114.1 |
| Collision Energy | 25 eV | 27 eV |
| Declustering Potential | 80 V | 85 V |
| Source Temperature | 550°C | 550°C |
| IonSpray Voltage | 5500 V | 5500 V |
Method Validation Protocols & Results
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per FDA guidelines.
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from six different sources. The absence of interfering peaks at the retention times of this compound and the internal standard confirmed the method's selectivity.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by analyzing a series of calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | 95.3% - 104.5% |
| Precision at LLOQ (CV%) | ≤ 8.7% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High).
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 days) |
| Accuracy (%) | Precision (CV%) | ||
| LLOQ | 1.0 | 98.7 | 6.5 |
| Low QC | 3.0 | 102.1 | 4.2 |
| Mid QC | 50 | 97.5 | 3.1 |
| High QC | 800 | 101.3 | 2.5 |
Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision (CV%) ≤15% (≤20% for LLOQ).
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low and high QC concentrations in six different lots of human plasma.
Table 5: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.98 | 92.5 |
| High QC | 1.03 | 95.1 |
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability Summary
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 6 hours | Room Temperature | 97.2 - 103.5 |
| Freeze-thaw | 3 cycles | -20°C to Room Temp. | 95.8 - 101.7 |
| Long-term | 30 days | -80°C | 98.1 - 104.2 |
| Post-preparative | 24 hours | 4°C (Autosampler) | 96.5 - 102.9 |
Acceptance Criteria: Mean accuracy within ±15% of nominal concentration.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of bioanalytical method validation components.
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is proven to be reliable, reproducible, and accurate. The validation results demonstrate that the method meets the acceptance criteria set forth by the FDA's guidance on bioanalytical method validation. This method is suitable for use in clinical and non-clinical studies requiring the quantitative determination of this compound.
Application Note & Protocol: Long-Term Stability of 3-Methoxyacetaminophen-d3 Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting long-term stability testing of 3-Methoxyacetaminophen-d3 solutions. The procedures outlined herein adhere to the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure the generation of robust and reliable data for determining the shelf-life and appropriate storage conditions.[1][2][3]
Objective
The primary objective of this stability testing protocol is to evaluate the long-term stability of this compound solutions under controlled storage conditions. This study aims to establish a recommended re-test period or shelf life by monitoring key quality attributes over a defined period. The data generated will provide evidence of how the quality of the solution varies with time under the influence of temperature and humidity.[2][4]
Scope
This protocol applies to solutions of this compound intended for research and pharmaceutical development. It covers sample handling, storage conditions, testing intervals, and the analytical methods for assessing the stability of the solution.
Responsibilities
It is the responsibility of the designated laboratory personnel to ensure that the protocol is followed, all equipment is calibrated, and all data is accurately recorded and reported. The Quality Assurance (QA) department is responsible for reviewing and approving the protocol and the final stability report.
Materials and Equipment
Materials
-
This compound reference standard
-
High-purity solvents (e.g., HPLC grade acetonitrile, methanol, water)
-
Buffer reagents (e.g., potassium dihydrogen phosphate)
-
Container closure systems (e.g., Type I amber glass vials with appropriate stoppers and seals)
-
Sterile syringes and filters (if applicable)
Equipment
-
Validated stability chambers capable of maintaining specified temperature and humidity conditions.
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometry (MS) detector.[5]
-
Validated pH meter
-
Calibrated analytical balance
-
Volumetric glassware
-
Vortex mixer and sonicator
Experimental Protocol
A well-structured stability program is essential for ensuring that pharmaceutical products maintain their identity, strength, quality, and purity throughout their intended shelf life.[6] This protocol is designed based on ICH guidelines to provide a robust framework for this evaluation.
Sample Preparation and Handling
-
Prepare a minimum of three batches of the this compound solution to be tested.[2] The manufacturing process for these batches should simulate the final production process.
-
The concentration of the this compound solution should be representative of the intended final product.
-
Aseptically fill the solution into the final container closure system.
-
Label each sample with the batch number, concentration, date of preparation, and storage condition.
-
Reserve an initial set of samples (T=0) for immediate analysis to establish the baseline for all stability-indicating parameters.
Storage Conditions
The following storage conditions are recommended based on ICH guidelines for long-term and accelerated stability testing.[6][7][8]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Intermediate testing is initiated if significant changes are observed during accelerated testing.[6]
Testing Schedule
For long-term studies, the frequency of testing should be sufficient to establish the stability profile of the drug substance.[2]
| Storage Condition | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter |
| Intermediate | 0, 3, 6 |
| Accelerated | 0, 3, 6 |
Analytical Methods
The following tests should be performed at each time point. Stability is defined as retaining at least 90% of the initial concentration.[9][10][11]
| Test Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless solution, free from visible particulates | Visual Inspection |
| pH | Within ± 0.2 units of the initial value | pH Meter |
| Assay (Concentration) | 90.0% - 110.0% of the initial concentration | Stability-Indicating HPLC-UV or LC-MS |
| Degradation Products | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% | Stability-Indicating HPLC-UV or LC-MS |
Detailed Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This method is designed for the quantification of this compound and its potential degradation products.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 µg/mL to 150 µg/mL.
-
-
Sample Preparation:
-
At each stability time point, withdraw an aliquot of the test solution.
-
Dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Determine the concentration of this compound and any degradation products by comparing the peak areas to the calibration curve.
-
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the this compound solution.[13][14]
-
Acid Hydrolysis: Add 1N HCl to the solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution and heat at 60°C for 24 hours.[13]
-
Oxidative Degradation: Add 10% H₂O₂ to the solution and store at room temperature for 24 hours.[13][14]
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Analyze the stressed samples using the proposed HPLC method to ensure that all degradation products are well-separated from the main peak.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Individual Impurity (%) | Total Impurities (%) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Individual Impurity (%) | Total Impurities (%) |
| 0 | |||||
| 3 | |||||
| 6 |
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Extended stability of intravenous acetaminophen in syringes and opened vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Extended stability of intravenous acetaminophen in syringes and opened vials. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Navigating Isotopic Interference with 3-Methoxyacetaminophen-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-Methoxyacetaminophen-d3 as an internal standard in mass spectrometry-based assays. This guide is designed to help you identify, understand, and resolve issues related to isotopic interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of 3-Methoxyacetaminophen, a metabolite of acetaminophen (paracetamol). In this compound, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. This substitution increases the molecular weight by three daltons compared to the unlabeled analyte.
SIL internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency. By adding a known amount of this compound to samples, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification of 3-Methoxyacetaminophen.
Q2: What is isotopic interference and how does it affect my results with this compound?
Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte (3-Methoxyacetaminophen) contributes to the signal of the deuterated internal standard (this compound). This happens because naturally occurring heavy isotopes (primarily ¹³C) in the 3-Methoxyacetaminophen molecule can result in a small population of analyte molecules with a mass that is three units higher (M+3) than the most abundant isotope. This M+3 peak of the analyte can overlap with the molecular ion peak of the this compound internal standard, leading to an artificially inflated internal standard signal.
The primary consequences of significant isotopic interference are:
-
Non-linear calibration curves: The interference is often more pronounced at higher analyte concentrations, causing the calibration curve to lose linearity.
-
Inaccurate quantification: An overestimation of the internal standard signal will lead to an underestimation of the analyte concentration.
Q3: What are the typical mass transitions (MRM) for 3-Methoxyacetaminophen and this compound in LC-MS/MS?
While specific transitions should always be optimized for your instrument, the following are theoretically sound and commonly observed fragmentation patterns for N-acetylated aromatic compounds. In positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule [M+H]⁺. A common fragmentation pathway is the neutral loss of the acetyl group (CH₂=C=O, 42 Da).
| Compound | Molecular Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 3-Methoxyacetaminophen | C₉H₁₁NO₃ | 181.07 | 182.1 | 140.1 |
| This compound | C₉H₈D₃NO₃ | 184.09 | 185.1 | 143.1 |
Q4: Could the deuterium atoms on the methoxy group of this compound exchange with hydrogen atoms from the solvent?
Deuterium atoms on a methoxy group are generally considered stable and less prone to back-exchange (D-H exchange) compared to deuteriums on hydroxyl (-OH) or amine (-NH) groups, especially under typical reversed-phase LC-MS/MS conditions with acidic mobile phases. However, prolonged exposure to highly basic conditions or certain in-source conditions in the mass spectrometer could potentially facilitate some exchange. It is good practice to assess the stability of the deuterated internal standard during method development.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve, Especially at High Concentrations
-
Possible Cause: Isotopic contribution from the high concentration of unlabeled 3-Methoxyacetaminophen to the this compound signal.
-
Troubleshooting Steps:
-
Analyze a High-Concentration Analyte Standard: Prepare a sample containing the highest concentration of unlabeled 3-Methoxyacetaminophen from your calibration curve without any internal standard. Analyze this sample and monitor the MRM transition for this compound. A significant signal indicates isotopic interference.
-
Optimize Internal Standard Concentration: Increasing the concentration of this compound can sometimes minimize the relative impact of the isotopic crosstalk from the analyte.
-
Mathematical Correction: If the interference is consistent and predictable, a mathematical correction can be applied to the internal standard response. This involves determining the percentage contribution of the M+3 isotope of the analyte to the internal standard signal and subtracting this value from the measured internal standard response in all samples.
-
Improve Chromatographic Separation: While less common for SIL internal standards, slight differences in retention time can sometimes be achieved, which may help to resolve the signals at the detector.
-
Issue 2: Inaccurate Quantification, Particularly Underestimation of the Analyte
-
Possible Cause: Overestimation of the internal standard signal due to isotopic interference.
-
Troubleshooting Steps:
-
Follow the steps outlined in "Issue 1" to confirm and mitigate isotopic interference.
-
Check for Impurities in the Internal Standard: Analyze a solution containing only the this compound internal standard. Monitor the MRM transition for the unlabeled 3-Methoxyacetaminophen. A signal here indicates the presence of the unlabeled analyte as an impurity in your internal standard stock, which can lead to an overestimation of the analyte at low concentrations.
-
Issue 3: Interference from Metabolites
-
Possible Cause: 3-Methoxyacetaminophen can be further metabolized, primarily through glucuronidation and sulfation. These metabolites could potentially interfere with the analysis.
-
Known Metabolites of 3-Methoxyacetaminophen:
-
3-Methoxyacetaminophen glucuronide
-
3-Methoxyacetaminophen sulfate
-
-
Troubleshooting Steps:
-
Chromatographic Separation: Ensure your LC method provides adequate separation of 3-Methoxyacetaminophen from its potential metabolites.
-
Monitor for Metabolite Ions: If you suspect interference, you can monitor the mass transitions of the known metabolites to see if they co-elute with your analyte or internal standard. In negative ion mode, the extracted ion chromatogram (XIC) for 3-methoxyacetaminophen glucuronide would be at an m/z of approximately 356.1, and for 3-methoxyacetaminophen sulfate, at an m/z of roughly 260.0.[1]
-
Experimental Protocols
Protocol 1: Experimental Confirmation of Isotopic Interference
This protocol outlines the steps to experimentally determine the extent of isotopic interference from 3-Methoxyacetaminophen to this compound.
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled 3-Methoxyacetaminophen at the highest concentration of your calibration curve in a representative blank matrix (e.g., drug-free plasma or buffer).
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay in the same blank matrix.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte standard and acquire data monitoring both the MRM transition for 3-Methoxyacetaminophen and this compound.
-
Inject the internal standard solution and acquire data monitoring both MRM transitions.
-
-
Data Analysis:
-
In the chromatogram from the high-concentration analyte standard, measure the peak area in the this compound MRM channel. This represents the contribution from the analyte's M+3 isotope.
-
Calculate the percentage of crosstalk as: (Peak Area of Analyte in IS Channel / Peak Area of Analyte in Analyte Channel) * 100.
-
Protocol 2: Typical LC-MS/MS Method for 3-Methoxyacetaminophen Analysis
This is a general starting point for method development. The specific parameters should be optimized for your instrumentation and specific application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-Methoxyacetaminophen: Precursor > Product (e.g., 182.1 > 140.1)
-
This compound: Precursor > Product (e.g., 185.1 > 143.1)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum signal intensity.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for identifying and addressing isotopic interference.
Caption: Troubleshooting workflow for isotopic interference.
Caption: The mechanism of isotopic interference.
References
Technical Support Center: Minimizing Ion Suppression with 3-Methoxyacetaminophen-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 3-Methoxyacetaminophen-d3 as an internal standard to minimize ion suppression in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1]
Q2: How does this compound, as a deuterated internal standard, help mitigate ion suppression?
A2: this compound is a stable isotope-labeled (SIL) version of 3-Methoxyacetaminophen. SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest.[1] The fundamental principle is that the deuterated internal standard will co-elute with the non-labeled analyte and experience the same degree and variability of ion suppression.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the signal variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[2]
Q3: My this compound internal standard is showing a different retention time than the analyte. Is this normal?
A3: Yes, this can be a normal phenomenon known as the "isotope effect." Replacing hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention, with the deuterated compound often eluting slightly earlier than the non-deuterated analyte. While minor shifts are common, a significant separation can be problematic as the analyte and internal standard may not experience the same matrix effects, leading to inaccurate results.
Q4: How can I confirm that ion suppression is affecting my analysis?
A4: A common method to identify regions of ion suppression is the post-column infusion experiment . This involves infusing a constant flow of your analyte solution into the mobile phase after the analytical column but before the mass spectrometer to create a stable baseline signal. A blank matrix sample is then injected. A significant drop in the baseline at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[3]
Q5: What are the most effective ways to reduce ion suppression in my method?
A5: The most effective strategies involve a combination of optimized sample preparation and chromatography. Improving sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[4][5] Additionally, optimizing the chromatographic method to separate the analyte from the regions of ion suppression is a crucial step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for ion suppression.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/internal standard (IS) peak area ratio across samples. | 1. Significant chromatographic separation between the analyte and this compound due to the isotope effect. 2. Variable matrix effects between different sample lots. 3. Inconsistent sample preparation. | 1. Optimize chromatography: Adjust the mobile phase gradient or temperature to achieve co-elution. Consider a different column chemistry if necessary. 2. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more matrix components.[4][6] 3. Ensure consistency: Verify that the internal standard is added accurately to every sample at the earliest possible stage.[7] |
| Low signal intensity for both analyte and IS. | 1. Severe ion suppression from the sample matrix. 2. Suboptimal ion source parameters. 3. Inefficient sample extraction. | 1. Dilute the sample: This can reduce the concentration of interfering matrix components.[8] 2. Optimize MS parameters: Adjust ion source voltage, gas flows, and temperature to enhance ionization efficiency. 3. Evaluate and optimize sample preparation: Perform recovery experiments to ensure efficient extraction of both analyte and IS. |
| Internal standard signal is stable, but analyte signal is suppressed and variable. | 1. Analyte and IS are not co-eluting and are therefore experiencing different matrix effects. 2. Analyte-specific interference that does not affect the deuterated IS. | 1. Confirm co-elution: Overlay the chromatograms of the analyte and this compound. If they are separated, adjust the chromatographic method. 2. Investigate specific interferences: Use a post-column infusion experiment to map the ion suppression zones and adjust chromatography to move the analyte peak away from these zones.[3] |
| Signal intensity drifts over the course of an analytical run. | 1. Matrix buildup on the analytical column or in the MS ion source. 2. Changes in mobile phase composition over time. | 1. Implement a column wash: Add a strong organic wash step at the end of each chromatographic run to clean the column. 2. Perform regular MS maintenance: Clean the ion source periodically as recommended by the instrument manufacturer.[8] 3. Prepare fresh mobile phases daily. |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Target Analyte in Human Plasma using this compound
This protocol provides a general methodology for the extraction and LC-MS/MS analysis of a hypothetical small molecule analyte from human plasma, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Add 10 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method. These should be optimized for the specific analyte and instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transition (Analyte) | e.g., m/z 350.2 -> 180.1 |
| MRM Transition (IS) | m/z 185.1 -> 143.1 (for this compound) |
| Collision Energy | Analyte and IS specific (to be optimized) |
Visualizations
Diagram 1: Ion Suppression Troubleshooting Workflow
Caption: A workflow for troubleshooting ion suppression issues.
Diagram 2: Analyte, IS, and Interference Relationship
Caption: Relationship between analyte, IS, and interference.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
Technical Support Center: Chromatographic Analysis of 3-Methoxyacetaminophen-d3
Welcome to the technical support center for the HPLC analysis of 3-Methoxyacetaminophen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving chromatographic peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting) for this compound?
A1: Poor peak shape for this compound typically manifests as peak tailing or fronting. The primary causes include:
-
Secondary Silanol Interactions: The polar groups on this compound can interact with residual silanol groups on the surface of silica-based HPLC columns, which is a common cause of peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: As an acidic compound, the mobile phase pH can affect the ionization state of this compound. If the pH is not optimal, it can lead to peak distortion.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5][6][7][8]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause distorted or split peaks.[5][9]
-
System and Column Issues: Problems such as a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume can negatively affect all peaks in a chromatogram.[1]
Q2: My this compound peak is tailing. What is the first thing I should check?
A2: The most common cause of peak tailing for a polar compound like this compound on a reverse-phase column is secondary interaction with silanol groups.[1][2][3] The first and often most effective solution is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak symmetry.[4]
Q3: Why is my this compound peak fronting?
A3: Peak fronting is most commonly caused by column overload or an inappropriate sample solvent.[5][6] You may be injecting too high a concentration of the analyte. Try reducing the sample concentration or the injection volume.[6][8] Alternatively, if your sample is dissolved in a solvent that is stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the peak to front.[5][9] Ideally, dissolve your sample in the mobile phase itself.
Q4: How can I improve the resolution between this compound and a co-eluting impurity?
A4: Improving resolution requires adjusting the chromatographic parameters that influence efficiency, selectivity, and retention factor.
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to generate narrower peaks.[8]
-
Change Selectivity (α): This is often the most impactful adjustment. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl).[8]
-
Increase Retention Factor (k'): Increasing the retention by decreasing the organic content in the mobile phase will provide more time for the analytes to separate, often improving resolution. However, this will also increase the analysis time.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing can compromise the accuracy of integration and reduce resolution.[4] Follow this guide to diagnose and resolve tailing issues.
Step 1: Lower Mobile Phase pH Secondary interactions with ionized silanols are a primary cause of tailing for polar analytes.[3] Lowering the mobile phase pH suppresses silanol activity.
-
Action: Adjust the mobile phase pH to be at least 2 units below the pKa of any acidic functional groups on the analyte. A pH of 2.5-3.0 is a good starting point.[8]
-
Expected Outcome: A significant improvement in peak symmetry (Tailing Factor closer to 1.0).
Step 2: Check for Column Overload Injecting too much sample mass can lead to tailing.
-
Action: Perform a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Expected Outcome: If tailing decreases with lower concentrations, the original sample was overloaded. Reduce the sample concentration or injection volume for your analysis.
Step 3: Use a High-Purity, End-Capped Column Older columns or those with low-purity silica have more exposed silanol groups.
-
Action: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns are designed to minimize silanol interactions.[3][10]
-
Expected Outcome: Improved peak shape for polar and basic compounds.
Step 4: Increase Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[8]
-
Action: Increase the buffer concentration in your mobile phase to 20-50 mM.[8]
-
Expected Outcome: More stable retention times and improved peak symmetry.
Illustrative Data: Effect of Mobile Phase pH on Peak Shape
The following table provides an example of how adjusting the mobile phase pH can impact the retention time and tailing factor for a compound similar to this compound.
| Mobile Phase pH | Retention Time (min) | Tailing Factor (USP) | Peak Shape |
| 6.5 | 4.2 | 2.1 | Severe Tailing |
| 4.5 | 4.8 | 1.6 | Moderate Tailing |
| 3.0 | 5.5 | 1.1 | Symmetrical |
| 2.5 | 5.9 | 1.0 | Symmetrical |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Shape Improvement
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution (10 µg/mL in 50:50 water:acetonitrile)
-
Mobile Phase A: Water with phosphoric acid or formic acid
-
Mobile Phase B: Acetonitrile or Methanol
Methodology:
-
Prepare four different mobile phase A solutions, adjusting the pH to 6.5, 4.5, 3.0, and 2.5 with your chosen acid.
-
Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v). Ensure all mobile phases are filtered and degassed.[5]
-
Equilibrate the HPLC column with the pH 6.5 mobile phase for at least 15 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 3 and 4 for the mobile phases at pH 4.5, 3.0, and 2.5, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
For each run, measure the retention time and the USP tailing factor of the this compound peak.
-
Compare the results to identify the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Protocol 2: Assessing Column Overload
Objective: To determine if peak fronting or tailing is caused by injecting too much sample mass.
Materials:
-
Validated HPLC method from Protocol 1
-
High-concentration stock solution of this compound (e.g., 1 mg/mL)
-
Mobile phase as diluent
Methodology:
-
Create Dilution Series: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).[8]
-
Inject and Analyze: Inject a fixed volume (e.g., 10 µL) of each concentration, starting from the lowest and proceeding to the highest.[8]
-
Evaluate Peak Shape: Measure the peak asymmetry or tailing factor for each injection.[8]
Visual Guides
References
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. maxisci.com [maxisci.com]
- 6. youtube.com [youtube.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
challenges in the synthesis and purification of 3-Methoxyacetaminophen-d3
Welcome to the technical support center for the synthesis and purification of 3-Methoxyacetaminophen-d3. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenges include ensuring high isotopic purity and preventing back-exchange of deuterium atoms.[1][2] Achieving complete deuteration of the N-acetyl group requires careful control of reaction conditions and the use of high-purity deuterated reagents.[3]
Q2: My overall yield is consistently low. What are the most common causes?
A2: Low yields can stem from several factors, including incomplete reactions, product loss during workup and purification, or side reactions.[4][5] Common errors involve inaccurate measurement of reagents, impure starting materials, and non-optimal reaction temperatures.[4]
Q3: I'm observing incomplete deuterium incorporation in my final product. How can I improve this?
A3: Incomplete deuteration can be due to the presence of protic impurities (e.g., water) in the reaction mixture or the use of a deuterated reagent with insufficient isotopic enrichment. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It may also be necessary to use a deuterated acetylating agent.[3]
Q4: What are the common impurities I should expect, and how can I identify them?
A4: Common impurities can include the non-deuterated 3-Methoxyacetaminophen, starting materials like 4-amino-2-methoxyphenol, and byproducts from side reactions.[][7][8] Identification is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q5: Which purification method is most effective for this compound?
A5: Column chromatography is a widely used and effective method for purifying this compound. Recrystallization is another common technique to remove impurities, often used after initial purification.[9][10] The choice of solvent system is critical for achieving good separation.
Troubleshooting Guides
Problem: Low Synthetic Yield
You are consistently obtaining a final yield of less than 40%.
Potential Causes and Solutions:
-
Inaccurate Reagent Measurement: Small inaccuracies in weighing starting materials can lead to significant deviations in yield.
-
Solution: Calibrate your balance before use. Use appropriate weighing techniques to minimize loss.[4]
-
-
Impure Starting Materials: The purity of the starting 4-amino-2-methoxyphenol is crucial.
-
Solution: Use a high-purity grade of the starting material. If necessary, purify it by recrystallization before use.[7]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can greatly influence the yield.
-
Solution: Systematically optimize the reaction conditions. See the table below for an example of a reaction optimization experiment.
-
Table 1: Example of Reaction Condition Optimization
| Experiment ID | Temperature (°C) | Reaction Time (hours) | Equivalents of Acetic Anhydride-d6 | Yield (%) |
| 1 | 80 | 2 | 1.1 | 35 |
| 2 | 100 | 2 | 1.1 | 55 |
| 3 | 120 | 2 | 1.1 | 68 |
| 4 | 120 | 4 | 1.1 | 72 |
| 5 | 120 | 4 | 1.5 | 75 |
Workflow for Synthesizing this compound
Caption: A typical workflow for the synthesis and analysis of this compound.
Problem: Challenges in Purification
You are having difficulty separating the desired product from a persistent impurity.
Potential Causes and Solutions:
-
Co-eluting Impurity in Column Chromatography: The impurity may have a similar polarity to your product.
-
Solution 1: Adjust the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio might improve separation.
-
Solution 2: Consider an alternative purification technique such as preparative HPLC or recrystallization.
-
-
Thermal Degradation During Purification: The product might be sensitive to the conditions used for purification.
-
Solution: If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, avoid highly acidic or basic conditions if the product is labile.
-
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Column Chromatography | High resolution, versatile | Can be time-consuming, uses large solvent volumes | Separating compounds with different polarities |
| Recrystallization | Simple, can yield very pure product | Product loss in mother liquor, requires suitable solvent | Removing small amounts of impurities from a solid product[10] |
| Preparative HPLC | Excellent separation, high purity | Expensive, limited sample capacity | Difficult separations or when very high purity is required |
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting purification challenges.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-amino-2-methoxyphenol (1.0 eq)
-
Acetic anhydride-d6 (1.2 eq)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve 4-amino-2-methoxyphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride-d6 dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Purification by Recrystallization
This protocol provides a general method for the purification of the crude product by recrystallization.[10]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves completely.[10]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (like charcoal).
-
Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once cooled, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 7. rene.souty.free.fr [rene.souty.free.fr]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
- 10. uwaterloo.ca [uwaterloo.ca]
addressing matrix effects in bioanalysis with 3-Methoxyacetaminophen-d3
Welcome to the technical support center for the bioanalysis of 3-Methoxyacetaminophen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects in the quantitative analysis of 3-Methoxyacetaminophen using 3-Methoxyacetaminophen-d3 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of 3-Methoxyacetaminophen, with a focus on mitigating matrix effects.
Issue 1: High Variability in Analyte Response and Poor Precision
Question: My quantitative results for 3-Methoxyacetaminophen show high variability between replicate injections and different lots of plasma, leading to poor precision. What are the likely causes and how can I troubleshoot this?
Answer:
High variability and poor precision are often symptomatic of inconsistent matrix effects.[1] The co-eluting endogenous components from the biological matrix can erratically suppress or enhance the ionization of the analyte. Your stable isotope-labeled internal standard (SIL-IS), this compound, is designed to compensate for these effects, but significant variability suggests that the nature or concentration of interfering substances differs between your samples.[2]
Troubleshooting Workflow:
References
how to handle low recovery of 3-Methoxyacetaminophen-d3 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of 3-Methoxyacetaminophen-d3 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of low recovery for this compound during extraction?
A1: Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. As a polar phenolic compound, its recovery is highly dependent on pH, the choice of solvents, and the specific parameters of the extraction technique employed. Common issues include incomplete elution from an SPE sorbent, analyte loss during wash steps, or poor partitioning in an LLE system.
Q2: What are the key physicochemical properties of this compound to consider for extraction?
A2: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction.
| Property | Value/Estimate | Implication for Extraction |
| Molecular Formula | C₉H₁₁NO₃ | Indicates a relatively small and polar molecule. |
| Molecular Weight | 181.19 g/mol | |
| pKa (estimated) | ~9.4 | The phenolic hydroxyl group will be deprotonated at high pH. Acidifying the sample is critical for good retention on reversed-phase SPE sorbents and for efficient extraction into organic solvents during LLE. |
| LogP (estimated) | Low | Suggests the compound is hydrophilic, preferring aqueous environments. This necessitates careful selection of organic solvents for LLE and elution solvents for SPE. |
Q3: Does the deuterium labeling in this compound affect its extraction recovery?
A3: While a "deuterium isotope effect" can slightly alter the physicochemical properties of a molecule, for the purposes of extraction, the behavior of this compound is expected to be nearly identical to its non-deuterated counterpart. Therefore, methods developed for 3-Methoxyacetaminophen should be directly applicable to the deuterated standard.
Q4: What are acceptable recovery rates for this compound?
A4: While the highest possible recovery is always desirable, a consistent and reproducible recovery is often more critical for quantitative bioanalysis, especially when using a deuterated internal standard. Generally, recovery rates above 70% are considered good.[1] However, lower but consistent recoveries can still yield reliable data. The following table provides expected recovery ranges for similar phenolic compounds from plasma.
| Extraction Method | Compound Type | Sorbent/Solvent | Typical Recovery Range (%) |
| SPE | Halogenated Phenolic Compounds | Strong Anion Exchange | 64 - 118[2] |
| SPE | Polar Phenolic Compounds | Polymeric | >60[3] |
| LLE | Phenolic Compounds | Ethyl Acetate | >80[4] |
| LLE | Phenolic Compounds | Isohexane/Acetonitrile | 70 - 90[1] |
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can occur at various stages of the process. The following guide will help you systematically troubleshoot the issue. A key strategy is to collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the analyte is being lost.
Caption: Troubleshooting workflow for low SPE recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery in LLE is often due to suboptimal pH or an inappropriate choice of extraction solvent.
Caption: Troubleshooting workflow for low LLE recovery.
Experimental Protocols
The following are general protocols for SPE and LLE of polar phenolic compounds from plasma, which can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a starting point and may require optimization for your specific application.
-
Sorbent Selection: A reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) is recommended.[3]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of 2% formic acid in water to acidify the sample.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Caption: General workflow for SPE of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general framework for LLE and should be optimized as needed.
-
Sample Pre-treatment:
-
To 100 µL of plasma in a clean tube, add the internal standard.
-
Add 50 µL of 1M formic acid to acidify the sample.
-
Vortex mix for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of ethyl acetate to the sample.
-
Vortex mix vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).
-
Caption: General workflow for LLE of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination and pharmacokinetic study of four phenol compounds in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry after oral administration of Echinacea purpurea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for "crosstalk" in mass spectrometry with deuterated standards
Welcome to the support center for researchers, scientists, and drug development professionals using deuterated internal standards (d-IS) in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to isotopic crosstalk and ensure the accuracy of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is "crosstalk" in the context of deuterated internal standards?
A1: Crosstalk, or signal interference, refers to the phenomenon where the mass spectrometer detects overlapping signals between the target analyte and its deuterated internal standard (d-IS).[1][2] This interference can occur in two primary ways:
-
Analyte Contribution to IS: The signal from naturally occurring heavy isotopes (like ¹³C) of the analyte can overlap with the mass-to-charge ratio (m/z) of the d-IS, particularly when the mass difference is small.[2][3] This is more common with high molecular weight compounds or those rich in elements with abundant heavy isotopes (e.g., Cl, Br, S).[1][3]
-
IS Contribution to Analyte: The deuterated internal standard may contain a small amount of the unlabeled analyte as a synthetic impurity. This impurity directly contributes to the analyte's signal, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[2]
Q2: What are the consequences of uncorrected crosstalk?
A2: Uncorrected crosstalk can significantly compromise data integrity. The primary consequences include:
-
Inaccurate Quantification: The most direct impact is a bias in concentration measurements. Contribution of the IS to the analyte signal leads to overestimation, while analyte contribution to the IS signal can cause an underestimation at high concentrations.[2]
-
Non-Linear Calibration Curves: As the analyte concentration increases, its isotopic contribution to the d-IS signal also increases. This disproportionate increase in the d-IS response leads to a drop in the analyte/IS ratio, causing the calibration curve to become non-linear, particularly at the upper limit of quantification (ULOQ).[1][3]
-
Poor Assay Precision: Inconsistent crosstalk effects across a sample set can lead to high coefficients of variation (%CV), reducing the reproducibility and reliability of the assay.[4]
Q3: How many deuterium atoms are optimal for an internal standard to avoid crosstalk?
A3: A mass difference of at least 3 to 4 Daltons (Da) is recommended to sufficiently shift the m/z of the internal standard away from the natural isotopic distribution of the analyte.[2][5] The ideal number of deuterium atoms depends on the analyte's molecular weight and elemental composition. While using more deuterium atoms increases the mass shift, it can also slightly alter chromatographic retention time (the "isotope effect"), potentially causing incomplete co-elution with the analyte.[5][6]
Q4: What are the ideal purity requirements for a deuterated internal standard?
A4: To ensure reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity is a direct source of crosstalk.[2][7]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures no other compounds are present that could cause interfering peaks in the chromatogram.[4] |
| Isotopic Purity | ≥98% | Minimizes the contribution of the unlabeled analyte within the internal standard solution, preventing false inflation of the analyte signal.[4][7][8] |
Troubleshooting Guide
Problem: My calibration curve is non-linear, bending downwards at high concentrations.
-
Potential Cause: This is a classic symptom of the analyte's natural isotopic distribution contributing to the internal standard's signal.[3] At high analyte concentrations (e.g., the ULOQ), the signal from the analyte's M+3 or M+4 isotopologue (depending on the d-IS) can artificially inflate the measured signal for the d-IS. This makes the analyte/IS ratio appear lower than it is, causing the curve to bend.
-
Troubleshooting Steps:
-
Assess Contribution: Perform the experiment described in Protocol 1 to determine the percentage of signal contribution from a high-concentration analyte solution to the d-IS MRM transition.
-
Apply Correction: If the contribution is significant, use the mathematical correction formulas detailed in the Protocols section to adjust the measured internal standard peak areas.
-
Monitor a Different Isotope: A novel approach is to monitor a less abundant, higher mass isotope of the SIL-IS as the precursor ion, which may have minimal or no isotopic contribution from the analyte.[3] This can sometimes result in a lower signal response for the internal standard.[2]
-
Problem: I'm observing a significant analyte signal in my blank samples (containing only d-IS).
-
Potential Cause: This indicates that your deuterated internal standard is contaminated with the unlabeled analyte.[2] This impurity will contribute a consistent signal in the analyte's MRM transition across all samples, including blanks, calibrators, and QCs.
-
Troubleshooting Steps:
-
Quantify Impurity: Perform the experiment in Protocol 2 by injecting a high-concentration solution of only the d-IS and measuring the response in the analyte's MRM transition.
-
Calculate Contribution Factor: Determine the percentage contribution of the d-IS to the analyte signal.
-
Apply Correction: Use the mathematical correction formulas to subtract the contribution from the d-IS from all measured analyte peak areas.
-
Source a Purer Standard: If the impurity level is unacceptably high and compromises the assay's LLOQ, obtain a new batch of the deuterated standard with a higher isotopic purity (≥98%).[7][8]
-
Problem: My QC sample accuracy is poor and precision is high (%CV > 15%), despite using a d-IS.
-
Potential Cause: The isotope effect may be causing a slight chromatographic separation of the analyte and the d-IS.[6] If they elute at different times, even by a small margin, they may experience different degrees of ion suppression or enhancement from the sample matrix.[5][6] This means the d-IS is not perfectly mimicking the analyte's behavior, leading to inaccurate and variable quantification.[6]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the d-IS from a real sample. Zoom in on the peaks to confirm they perfectly co-elute.
-
Modify Chromatography: If separation is observed, adjust the chromatographic conditions. A shallower gradient or minor changes to the mobile phase composition can help improve peak overlap.[5][7] In some cases, using a column with lower resolution can promote co-elution and overcome the issue.[5]
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Ensure that your analyte and d-IS are not eluting on the edge of a suppression zone where a slight shift in retention time could cause a large change in response.[4]
-
Visualizing the Crosstalk Problem & Solution
The following diagram illustrates the two main sources of crosstalk and the logical flow for addressing them.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
stability issues of 3-Methoxyacetaminophen-d3 in different storage conditions
Disclaimer: There is limited publicly available stability data specifically for 3-Methoxyacetaminophen-d3. The information provided below is extrapolated from data on the well-studied, structurally similar parent compound, acetaminophen, and general best practices for chemical handling. This guidance should be used as a starting point for your own stability assessments.
Troubleshooting Guide
Researchers may encounter stability issues with this compound during storage or experimentation. The following table outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage or experimental conditions. | Review storage conditions. Ensure the compound is stored at recommended temperatures, protected from light, and under an inert atmosphere if necessary. Evaluate experimental conditions (e.g., pH, temperature, solvent) for potential incompatibilities. Perform forced degradation studies to identify potential degradation products. |
| Decreased potency or concentration over time | Chemical instability leading to the breakdown of the active molecule. | Re-evaluate storage conditions. Consider aliquoting the compound to minimize freeze-thaw cycles. Use freshly prepared solutions for experiments whenever possible. Conduct a formal stability study to determine the shelf-life under your specific storage conditions. |
| Discoloration of the solid compound or solution | Formation of colored degradation products, often quinone-type structures resulting from oxidation. | Discard the discolored material. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Ensure storage containers are tightly sealed and opaque or amber-colored to protect from light. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | Standardize solution preparation and handling procedures. Prepare solutions immediately before use. Verify the purity of the compound before starting a new set of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data is unavailable, general recommendations for analogous compounds suggest storing this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are often recommended.
Q2: How can I tell if my this compound has degraded?
A2: Signs of degradation can include a change in physical appearance, such as discoloration (e.g., yellowing or browning) of the solid or solution. Analytically, degradation would be indicated by the appearance of new peaks and a decrease in the area of the parent compound peak in a chromatogram.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways of acetaminophen, the primary degradation products are likely to be formed through hydrolysis and oxidation.[1][2][3][4] Hydrolysis of the amide linkage would yield 3-methoxy-4-hydroxyaniline-d3 and acetic acid. Oxidation can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI) analogs, which are highly reactive, and subsequent products like hydroquinone and benzoquinone derivatives.[1][2][3][4]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Stability-indicating high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for assessing the stability of acetaminophen and related compounds.[5][6][7][8][9] Such methods can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time.
Q5: How should I handle this compound to minimize degradation during experiments?
A5: To minimize degradation, it is advisable to:
-
Prepare solutions fresh for each experiment.
-
Use high-purity solvents and reagents.
-
Protect solutions from light by using amber vials or covering them with foil.
-
Maintain controlled temperature and pH conditions during your experiments, as extremes can accelerate degradation.
-
If possible, degas solvents to remove dissolved oxygen, which can promote oxidative degradation.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 24 hours. Dissolve the stressed sample in the initial solvent to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using mass spectrometry data.
-
Visualizations
Hypothesized Degradation Pathway of this compound
The following diagram illustrates a hypothesized degradation pathway for this compound, based on the known degradation of acetaminophen.
Troubleshooting Workflow for Stability Issues
This diagram provides a logical workflow for researchers to follow when encountering potential stability problems with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00784D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. helixchrom.com [helixchrom.com]
- 9. globalresearchonline.net [globalresearchonline.net]
optimizing derivatization of acetaminophen metabolites for GC-MS with 3-Methoxyacetaminophen-d3
Welcome to the technical support center for the analysis of acetaminophen and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on derivatization and the use of 3-Methoxyacetaminophen-d3 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of derivatized acetaminophen metabolites.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for acetaminophen and its metabolites. What are the likely causes and how can I resolve this?
Answer: Peak tailing for phenolic compounds like acetaminophen and its metabolites is a common issue in GC-MS analysis.[1][2][3] The primary causes can be categorized as follows:
-
Active Sites in the GC System: Free silanol groups on the surface of the inlet liner, glass wool, or the column itself can interact with the polar functional groups of the analytes, leading to peak tailing.[1][2]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner specifically designed for active compounds.[3][4]
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated surface.
-
Column Trimming: If the front of the column becomes active, trimming a small portion (e.g., 10-20 cm) can restore performance.[3][5]
-
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized or partially derivatized analytes, being more polar, will exhibit poor peak shape.
-
Solution:
-
Optimize Reaction Conditions: Ensure that the derivatization reaction goes to completion by optimizing the temperature, time, and reagent volume. For silylation, heating the sample at 60-70°C for 30-60 minutes is a common starting point.[6]
-
Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all solvents and the sample extract are anhydrous to prevent reagent hydrolysis.[5]
-
-
-
Column Overload: Injecting too much of the sample can lead to peak fronting.[1][2][3]
-
2. Low or No Analyte Response
-
Question: I am not seeing a peak for my target metabolite, or the response is very low. What should I check?
Answer: A low or absent analyte signal can stem from several factors:
-
Derivatization Failure: The derivatization may not be working effectively for a particular metabolite. Highly polar metabolites like acetaminophen glucuronide and sulfate can be challenging to derivatize for GC-MS analysis.
-
Solution:
-
Choice of Reagent: While BSTFA and MSTFA are common, for highly hindered or difficult-to-derivatize groups, a stronger silylating agent or a catalyst like TMCS might be necessary.[7]
-
Reaction Optimization: Experiment with different reaction times, temperatures, and solvent conditions. For some compounds, derivatization might require heating for several hours.[6]
-
-
-
Thermal Degradation: The derivatized analyte might be degrading in the hot GC inlet.
-
Solution:
-
Lower Inlet Temperature: Try reducing the injector temperature.
-
Use a More Stable Derivative: Consider a different derivatization strategy that yields a more thermally stable product.
-
-
-
Adsorption: The analyte may be adsorbing to active sites in the system, as described for peak tailing.
-
Solution: Perform inlet maintenance and ensure a properly deactivated system.
-
-
3. Ghost Peaks or Carryover
-
Question: I am observing peaks in my blank runs that correspond to my analytes or the internal standard. How can I eliminate this carryover?
Answer: Ghost peaks are typically due to contamination in the GC system.
-
Injector Contamination: The syringe or the inlet may be contaminated from previous injections.
-
Solution:
-
Syringe Wash: Ensure the syringe is thoroughly washed with an appropriate solvent between injections.
-
Inlet Cleaning: If carryover persists, cleaning the injector components may be necessary.
-
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce a rising baseline or discrete peaks.
-
Solution:
-
Use a Low-Bleed Column: Employ a GC column specifically designed for mass spectrometry (e.g., a "ms" designated column).
-
Condition the Column: Properly condition the column to remove any volatile contaminants.
-
-
-
Septum Bleed: Particles from the septum can enter the inlet and cause ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Frequently Asked Questions (FAQs)
Derivatization Strategy
-
Question: What is the best derivatization reagent for acetaminophen and its metabolites?
Answer: Silylation is the most common derivatization technique for making acetaminophen and its metabolites volatile for GC-MS analysis. The two most frequently used reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9][10]
-
BSTFA: A versatile and widely used silylating agent. It is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered functional groups.
-
MSTFA: Produces byproducts that are more volatile than those of BSTFA, which can be advantageous in preventing interference with early eluting peaks.[10] The choice between BSTFA and MSTFA may depend on the specific metabolites being analyzed and the chromatographic conditions. For highly polar metabolites like the glucuronide and sulfate conjugates, a two-step derivatization process, such as methoximation followed by silylation, might be necessary to achieve complete derivatization and prevent the formation of multiple derivatives.
-
-
Question: Why is it crucial to have anhydrous conditions for silylation?
Answer: Silylating reagents react readily with water. If moisture is present in the sample or solvents, the reagent will be consumed in a side reaction, leading to incomplete derivatization of the target analytes and consequently, poor analytical results.[5]
Internal Standard
-
Question: What is the role of this compound as an internal standard?
Answer: An internal standard (IS) is a compound with similar chemical properties to the analytes of interest that is added to all samples, calibrators, and quality controls at a constant concentration. This compound is a stable isotope-labeled analog of a potential acetaminophen metabolite. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Sample Loss: It compensates for any loss of analyte during sample preparation and extraction.
-
Correction for Injection Variability: It accounts for variations in the volume of sample injected into the GC-MS.
-
Correction for Matrix Effects: It can help to mitigate the effects of the sample matrix on the ionization of the analytes in the mass spectrometer source. While acetaminophen-d4 is a commonly used internal standard for the parent drug, this compound can be a suitable IS for the analysis of acetaminophen and its various metabolites, assuming it has similar extraction and derivatization efficiency and chromatographic behavior. However, it is essential to validate its performance for each specific metabolite being quantified.
-
Method Optimization
-
Question: What are the key parameters to optimize for the derivatization reaction?
Answer: The following parameters should be optimized to ensure complete and reproducible derivatization:
-
Reagent Volume: A sufficient excess of the derivatizing reagent should be used to drive the reaction to completion.
-
Reaction Temperature: Higher temperatures can increase the reaction rate, but excessive heat may degrade the analytes or derivatives. A typical starting point is 60-70°C.
-
Reaction Time: The optimal time will vary depending on the analytes and the reaction conditions. It is important to perform a time-course study to determine when the reaction has reached completion.
-
Solvent: The choice of solvent can influence the reaction efficiency. Pyridine is often used as a catalyst and solvent for silylation reactions.
-
Experimental Protocol: Silylation of Acetaminophen Metabolites for GC-MS Analysis
This protocol provides a general procedure for the silylation of acetaminophen and its metabolites using BSTFA with 1% TMCS. Note: This is a starting point and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation a. To 100 µL of biological matrix (e.g., plasma, urine), add the internal standard, this compound, to a final concentration appropriate for the expected analyte levels. b. Perform a protein precipitation step for plasma samples by adding a suitable organic solvent (e.g., 3 volumes of cold acetonitrile), vortex, and centrifuge. c. Transfer the supernatant to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical that the sample is completely dry.
2. Derivatization a. To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Add 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 60 minutes. d. Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis a. GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is recommended. b. Injection: Inject 1-2 µL of the derivatized sample in splitless mode. c. Temperature Program: An example temperature program is:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/minute to 280°C.
- Hold: 5 minutes at 280°C. d. Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each derivatized analyte and the internal standard.
| Parameter | Typical Starting Condition | Notes |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Choice depends on analyte and potential interferences. |
| Reagent Volume | 50-100 µL | A significant excess is required. |
| Reaction Temperature | 60-80°C | Higher temperatures may be needed for difficult derivatizations. |
| Reaction Time | 30-60 minutes | Should be optimized to ensure reaction completion. |
| Solvent | Pyridine or Acetonitrile | Must be anhydrous. |
Visualizing the Process
Acetaminophen Metabolism
The major pathways of acetaminophen metabolism in the liver are glucuronidation, sulfation, and oxidation. The oxidation pathway can lead to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).
Caption: Major metabolic pathways of acetaminophen.
Experimental Workflow
The following diagram outlines the key steps in the GC-MS analysis of acetaminophen metabolites.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silylation of acetaminophen by trifluoroacetamide-based silylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
resolving co-elution of isomers with 3-Methoxyacetaminophen-d3
Welcome to the technical support center for resolving analytical challenges involving 3-Methoxyacetaminophen-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the co-elution of isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a significant problem for isomer analysis?
A1: Chromatographic co-elution happens when two or more compounds travel through the chromatography column at the same rate and exit at the same time. This results in overlapping chromatographic peaks that can appear as a single, often distorted, peak.[1] This issue is especially challenging for isomers, which are molecules that share the same chemical formula but have different structural arrangements. Due to their nearly identical physical and chemical properties, such as polarity and size, they interact with the chromatographic stationary and mobile phases in a very similar way, making their separation difficult.[1][2] In quantitative analysis using mass spectrometry (LC-MS/MS), co-elution can lead to inaccurate results due to effects like ion suppression, where the presence of one compound reduces the ionization efficiency of another.[3][4]
Q2: What is the function of this compound in my experiment?
A2: this compound is a stable isotope-labeled (SIL) version of 3-Methoxyacetaminophen, commonly used as an internal standard (IS) for quantitative mass spectrometry.[5] The "d3" signifies that three hydrogen atoms have been replaced with deuterium. Because it is chemically almost identical to the analyte (the non-deuterated form), it typically co-elutes and experiences the same experimental variations, including extraction recovery and matrix effects (ion suppression or enhancement).[6][7] By comparing the detector response of the analyte to the known concentration of the SIL-IS, chemists can perform highly accurate and precise quantification.[7] However, it is critical that the analyte and its internal standard are chromatographically resolved from other interfering isomers.[1]
Q3: How can I confirm that my analyte is co-eluting with an interfering isomer?
A3: There are several methods to diagnose co-elution:
-
Peak Shape Analysis : Examine the chromatogram for asymmetrical peaks. Signs like peak fronting, tailing, or the appearance of a "shoulder" on the main peak suggest that more than one compound is present. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[3]
-
Diode Array Detector (DAD/PDA) Analysis : If your system includes a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra at different points across the peak (the upslope, apex, and downslope). If the spectra are not identical, it confirms the presence of multiple components.[3]
-
Mass Spectrometry (MS) Analysis : When using an MS detector, you can perform "peak slicing" by examining the mass spectra at different points across the chromatographic peak. If the ratio of ions corresponding to your analyte and the suspected interfering isomer changes from the leading edge to the tailing edge of the peak, co-elution is confirmed.[3]
Q4: What are the primary chromatographic factors I can adjust to resolve co-elution?
A4: The separation between two chromatographic peaks is governed by efficiency, selectivity, and retention. To resolve co-eluting isomers, you should systematically adjust the parameters that influence these factors:
-
Mobile Phase Composition : Altering the mobile phase is often the first and most effective step. Changing the organic solvent (e.g., switching from acetonitrile to methanol) can change the elution order. Adjusting the pH of the aqueous portion can significantly impact the retention of ionizable compounds.[1][8]
-
Gradient Profile : If using a gradient elution, making it shallower (i.e., decreasing the rate of change in the mobile phase composition over time) provides more opportunity for the column to separate closely eluting compounds.[1]
-
Stationary Phase Chemistry : If modifying the mobile phase is not sufficient, the column itself may not be providing enough selectivity. Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) can introduce different types of molecular interactions and improve separation.[9]
-
Column Temperature : Adjusting the column temperature can also alter selectivity and improve peak shape.
Troubleshooting Guide: Resolving Isomer Co-elution
If you have confirmed co-elution, follow this systematic approach to troubleshoot the issue. It is crucial to modify only one parameter at a time to clearly identify the variable that resolves the separation.
Step 1: Initial Assessment and System Suitability
Before modifying your method, ensure your HPLC/UHPLC system is performing optimally.
-
Check Peak Shape : Broad or tailing peaks can mimic co-elution. This could be caused by a contaminated column, extra-column volume, or an inappropriate sample solvent.[9]
-
System Pressure : Monitor the system backpressure. A sudden change could indicate a blockage or column failure.
-
Re-equilibrate : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for tackling co-elution problems, starting with the simplest and most common adjustments.
References
- 1. benchchem.com [benchchem.com]
- 2. drugfuture.com [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Acetaminophen Bioanalysis: 3-Methoxyacetaminophen-d3 vs. Established Alternatives
For researchers, scientists, and drug development professionals involved in the bioanalysis of acetaminophen, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. An ideal internal standard should co-elute with the analyte, exhibit similar ionization and extraction characteristics, and be stable throughout the analytical process. This guide provides a comprehensive comparison of 3-Methoxyacetaminophen-d3 with other commonly used internal standards for acetaminophen, supported by experimental data to inform your selection process.
The most widely accepted and utilized internal standard for acetaminophen quantification is the stable isotope-labeled analog, Acetaminophen-d4. This guide will primarily focus on the performance characteristics of Acetaminophen-d4, while also discussing the limited available information on this compound and other alternatives.
Performance Comparison of Acetaminophen Internal Standards
The selection of an internal standard is a critical step in method development for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A suitable IS is essential to correct for variability in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Stability | Key Considerations |
| Acetaminophen-d4 | Acetaminophen | Human Plasma, Whole Blood | 95.3 - 103[1][2] | 92.4 - 100[2][3] | Stable for at least 24h in extracted samples and up to 179 days at -20°C and -70°C.[3][4] | Considered the "gold standard" due to its close structural similarity and co-eluting properties with acetaminophen, providing excellent correction for analytical variability. |
| This compound | Acetaminophen | Rat Plasma | Data not available | Highly variable (CVs of 18-36%) for the corresponding metabolite.[5] | Data not available | Primarily used as an internal standard for the metabolite 3-methoxyacetaminophen, not for acetaminophen itself. High matrix effect variability suggests it may not be a suitable IS for acetaminophen. |
| Caffeine | Acetaminophen | Human Plasma | Data not available | No interference observed.[6][7] | Stable under analytical conditions.[7] | A non-isotope labeled alternative. While cost-effective, its different chemical structure may not fully compensate for matrix effects and extraction variability of acetaminophen. |
Note: Recovery refers to the efficiency of the extraction process. Matrix effect indicates the influence of co-eluting endogenous components on the ionization of the analyte and internal standard. CV stands for the coefficient of variation, a measure of variability.
Key Takeaways
-
Acetaminophen-d4 consistently demonstrates high and reproducible recovery, minimal and consistent matrix effects, and excellent stability, making it the recommended internal standard for the accurate quantification of acetaminophen in various biological matrices.[1][2][3][4]
-
This compound is not a commonly used internal standard for acetaminophen. The limited available data on its performance relates to its use as an internal standard for the metabolite 3-methoxyacetaminophen, where it exhibits significant matrix effect variability.[5] This high variability makes it a less desirable choice for precise and accurate quantification of acetaminophen.
-
Non-isotope labeled internal standards like caffeine can be used but may not provide the same level of accuracy as a stable isotope-labeled analog due to potential differences in extraction efficiency and matrix effects.
Experimental Protocols
Below are representative experimental protocols for the quantification of acetaminophen using an internal standard.
Sample Preparation using Acetaminophen-d4
This protocol is a common example of a protein precipitation method used for the extraction of acetaminophen from plasma samples.
-
Aliquoting: 50 μl of plasma is aliquoted into a 96-deepwell plate.[4]
-
Protein Precipitation: A 300 μl aliquot of acetonitrile containing the internal standard Acetaminophen-d4 (at a concentration of 500 ng/ml) is added to each sample, calibrator, and quality control sample to precipitate proteins.[4]
-
Vortexing and Centrifugation: The 96-well plate is sealed, and the samples are vortexed for 5 minutes, followed by centrifugation for 10 minutes at 13,000 g at +4°C.[4]
-
Supernatant Transfer: One hundred μl of the supernatant is transferred to an injection vial containing 100 μl of water.[4]
-
Injection: 3 μl of the final extract is injected into the LC-MS/MS system for analysis.[4]
Visualizing Acetaminophen's Metabolic Pathway
Understanding the metabolic fate of acetaminophen is crucial for interpreting pharmacokinetic data and assessing potential for toxicity. The following diagram illustrates the primary metabolic pathways of acetaminophen in the liver.
Caption: Major metabolic pathways of acetaminophen in the liver.
This diagram illustrates that at therapeutic doses, acetaminophen is primarily metabolized through non-toxic glucuronidation and sulfation pathways. However, a small fraction is oxidized by cytochrome P450 enzymes to form the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (GSH). In cases of overdose, GSH stores are depleted, leading to the accumulation of NAPQI and subsequent liver damage.
Conclusion
Based on the available scientific literature, Acetaminophen-d4 is the most reliable and well-characterized internal standard for the bioanalysis of acetaminophen. Its performance in terms of recovery, matrix effects, and stability is well-documented, ensuring the generation of high-quality, reproducible data. In contrast, there is a significant lack of data supporting the use of This compound as an internal standard for acetaminophen, and the limited information available suggests potential issues with matrix effect variability. Researchers are strongly advised to utilize Acetaminophen-d4 to ensure the accuracy and integrity of their bioanalytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]
- 4. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Spatial analysis of renal acetaminophen metabolism and its modulation by 4-methylpyrazole with DESI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for Acetaminophen Using 3-Methoxyacetaminophen-d3 as an Internal Standard: A Comparative Guide to ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for acetaminophen, incorporating 3-Methoxyacetaminophen-d3 as an internal standard, benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The use of a stable isotope-labeled internal standard, such as this compound, is a gold-standard approach in quantitative analysis, particularly in complex matrices. This deuterated analog of a related compound mimics the analyte's behavior during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the method.
Performance Characteristics as per ICH Q2(R1)
An analytical method's validation is established through a series of experiments that assess its performance. The following tables summarize the typical acceptance criteria as per ICH guidelines and provide exemplary data for a validated High-Performance Liquid Chromatography (HPLC) method for acetaminophen using this compound as an internal standard.
| Validation Parameter | ICH Q2(R1) Guideline/Objective | Exemplary Performance Data (HPLC-UV/MS) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference observed from blank matrix, placebo, or known impurities at the retention time of acetaminophen and the internal standard. |
| Linearity | A linear relationship between the concentration and the analytical signal. | Correlation coefficient (r²) > 0.999 over a concentration range of 1-150 µg/mL. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | 5 µg/mL to 120 µg/mL. |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 98-102% over three concentration levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.5%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.1 µg/mL (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.5 µg/mL (Signal-to-Noise ratio of 10:1). |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C). |
Comparison of Analytical Methods
The inclusion of a deuterated internal standard significantly improves method performance compared to methods that use a different internal standard or no internal standard at all.
| Method | Key Advantages | Potential Disadvantages |
| HPLC with this compound (IS) | High accuracy and precision due to correction for sample loss and matrix effects.[1][2][3] | Higher cost of the deuterated internal standard. |
| HPLC with a non-deuterated IS (e.g., Phenacetin) | More cost-effective than using a deuterated standard.[2] | Potential for different extraction recovery and matrix effects compared to the analyte. |
| HPLC with external standard | Simplest and most cost-effective approach. | Susceptible to variations in sample preparation, injection volume, and matrix effects, leading to lower accuracy and precision. |
Experimental Protocols
Specificity
To demonstrate specificity, blank and placebo samples are analyzed to ensure no interfering peaks are present at the retention times of acetaminophen and this compound. Additionally, a sample is spiked with known impurities and degradation products to ensure they are well-resolved from the analyte and internal standard peaks.
Linearity
A series of at least five calibration standards are prepared, spanning the expected concentration range of the samples. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The correlation coefficient, y-intercept, and slope of the regression line are calculated. A linear relationship should be evaluated across the range of the analytical procedure.[4]
Accuracy
The accuracy of the method is determined by spiking a placebo with known concentrations of acetaminophen at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Precision
-
Repeatability (Intra-assay precision): A minimum of nine determinations are made covering the specified range (e.g., 3 concentrations, 3 replicates each) or by analyzing a minimum of six replicates at 100% of the test concentration. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess the effect of these variations on the precision of the method. The %RSD is calculated and compared to the repeatability results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD, while a ratio of 10:1 is used for the LOQ.
Robustness
The robustness of the method is evaluated by introducing small, deliberate changes to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the impact on the results.
Visualizing the Workflow
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Relationship between validation parameters and test types.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Using 3-Methoxyacetaminophen-d3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for Bioanalysis
The cross-validation of bioanalytical methods is a critical regulatory requirement to ensure data consistency and reliability when results from different analytical procedures or laboratories are compared or combined.[1] The choice of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of the expected performance of a deuterated internal standard, 3-Methoxyacetaminophen-d3, with a commonly used structural analog for the bioanalysis of polar analytes, such as opioids and their metabolites.
While direct comparative experimental data for this compound is not extensively published, this guide synthesizes established principles of bioanalytical method validation and performance data from analogous deuterated and non-deuterated internal standards to provide a comprehensive overview.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of the method.[2][4] In contrast, structural analogs, while cost-effective, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising data quality.
The following table summarizes the expected performance characteristics of a bioanalytical method using this compound (Method A) compared to a method employing a structural analog internal standard (Method B) for the analysis of a representative polar analyte like tramadol or its metabolites. The data is extrapolated from validation reports of similar compounds.[1][5][6][7]
| Validation Parameter | Method A: Using this compound (Expected Performance) | Method B: Using a Structural Analog IS (Typical Performance) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 1.0 - 500 ng/mL | 5.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5.0 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Precision (%RSD) | < 10% | < 15% |
| Recovery (%) | 85 - 110% (Consistent across concentrations) | 70 - 120% (May be variable) |
| Matrix Effect | Minimal and compensated by co-elution | Potential for significant ion suppression or enhancement |
Experimental Protocols for Cross-Validation
Cross-validation is essential when data from two different analytical methods are to be combined or compared.[8][9] The following protocols outline the key experiments for the cross-validation of "Method A" (hypothetical method using this compound) and "Method B" (a validated method using a structural analog IS).
Selectivity
Objective: To demonstrate that the methods can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Analyze a blank sample from each lot to assess for interfering peaks at the retention time of the analyte and internal standards.
-
Spike one lot of blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the respective internal standards for both Method A and Method B.
-
Analyze the spiked sample to ensure the analyte is detectable and distinguishable from any matrix components.
Accuracy and Precision
Objective: To assess the agreement between the two methods across a range of concentrations.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, spanning the calibration curve range.
-
Analyze a minimum of five replicates of each QC level using both Method A and Method B.
-
Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level for both methods.
-
Acceptance Criteria: The mean concentration for each QC level as determined by Method A should be within ±15% of the mean concentration determined by Method B. The precision (%CV) for each set of measurements should not exceed 15%.[10]
Incurred Sample Reanalysis (ISR)
Objective: To confirm the reproducibility of the methods using samples from a study.
Protocol:
-
Select a subset of study samples (typically 5-10% of the total number of samples) that have been previously analyzed by Method B.
-
Reanalyze these incurred samples using Method A.
-
The difference between the initial value (Method B) and the reanalyzed value (Method A) should be within ±20% of their mean for at least 67% of the reanalyzed samples.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a bioanalytical method cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moph.gov.lb [moph.gov.lb]
A Comparative Performance Analysis: Deuterated vs. Non-Deuterated Internal Standards for Acetaminophen Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of acetaminophen (paracetamol), a cornerstone analgesic and antipyretic, is fundamental in pharmacokinetic studies, clinical monitoring, and drug development.[1] The choice of an internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data, to inform the selection of the most robust analytical methodology.
An internal standard is essential in analytical chemistry to correct for analyte loss during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should behave chemically and physically identically to the analyte of interest.[1] Stable isotope-labeled standards, such as Acetaminophen-d4 or Acetaminophen-d5, are widely considered the "gold standard" because they share the same extraction efficiency, ionization response, and chromatographic retention time as the unlabeled drug, differing only in mass.[1] This co-elution ensures that any matrix effects or process variations affect both the analyte and the internal standard equally, leading to highly reliable and reproducible quantification.[1]
Performance Comparison of Analytical Methods
The superiority of methods employing a deuterated internal standard is most evident when analyzing complex biological matrices. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) leverage the unique advantages of stable isotope dilution to achieve unparalleled sensitivity, specificity, and accuracy.[2] While other methods like HPLC-UV are useful, they are more susceptible to interferences and cannot fully account for matrix effects as effectively as a co-eluting deuterated standard.[1]
Table 1: Performance Comparison of Acetaminophen Quantification Methods
| Analytical Method | Internal Standard (IS) | Matrix | Linearity (r²) | LLOQ | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LC-MS/MS | Acetaminophen-d4 (Deuterated) | Human Plasma, Whole Blood | > 0.99[3][4] | 0.25 mg/L[3][5] | 85 - 115%[6] | < 13.03%[3][5] | < 11.75%[3][5] |
| GC-MS | Deuterated IS | Whole Blood, Liver Tissue | Not explicitly stated, but observed from subtherapeutic to high levels[7] | Not explicitly stated | Not explicitly stated | < 3.03% (Blood)[7] | < 8.93% (Blood)[7] |
| HPLC-UV | β-Hydroxyethyltheophylline (Non-Deuterated) | Plasma/Serum, Urine | > 0.99[4] | Not explicitly stated | Not explicitly stated | < 5%[4] | < 5%[4] |
Table 2: Comparison of Common Internal Standards for Acetaminophen Analysis
| Internal Standard | Analytical Method | Key Advantages | Considerations |
| Acetaminophen-d4 / d5 (Deuterated) | LC-MS/MS, GC-MS | Structurally and chemically almost identical to acetaminophen, ensuring similar extraction recovery, retention time, and ionization efficiency.[4][8] Effectively corrects for matrix effects.[5] | Potential for isotopic cross-contribution if not adequately resolved by the mass spectrometer.[4] Slight differences in retention time can occur due to the deuterium isotope effect, which must be managed.[9] |
| Phenacetin (Non-Deuterated) | GC-MS, HPLC | Structurally similar to acetaminophen. | Different chemical properties can lead to variations in extraction recovery and ionization response compared to the analyte. Less effective at correcting for matrix effects.[1] |
| β-Hydroxyethyltheophylline (Non-Deuterated) | HPLC-UV | Good chromatographic resolution from acetaminophen.[4] | Structural similarity is less than ideal compared to deuterated standards, which can impact the accuracy of correction for analytical variability.[4] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Acetaminophen in Human Plasma
This protocol details a highly sensitive and specific method for quantifying acetaminophen in human plasma using a deuterated internal standard.[10]
1. Materials and Reagents:
-
Acetaminophen and Acetaminophen-d4 analytical standards[10]
-
HPLC grade Methanol, Acetonitrile, and Water[10]
-
Formic Acid[10]
-
Blank Human Plasma[10]
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of acetaminophen and Acetaminophen-d4 by dissolving the standards in methanol.[5][8]
-
Working Standard Solutions: Prepare a series of acetaminophen working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture.[8]
-
Internal Standard Working Solution (2000 ng/mL): Dilute the Acetaminophen-d4 stock solution with a 50:50 methanol:water mixture.[5]
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5]
-
Add 20 µL of the Acetaminophen-d4 internal standard working solution to each tube (except for blank samples).[5]
-
Add 400 µL of chilled acetonitrile to each tube to precipitate proteins.[8] Vortex to mix.
-
Centrifuge the tubes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean vial for analysis.[8]
4. LC-MS/MS Instrument Conditions:
-
System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Column: C18 reverse-phase column (e.g., 50 x 3.0 mm, 3 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
-
Flow Rate: 0.700 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM).[5]
5. Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both acetaminophen and Acetaminophen-d4.[5]
-
Calculate the peak area ratio of the analyte to the internal standard.[5]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).[5][11]
-
Determine the concentration of acetaminophen in unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for acetaminophen quantification.
Caption: Rationale for deuterated internal standard superiority.
Conclusion
For researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical data, the quantification of acetaminophen using a deuterated internal standard like Acetaminophen-d4 with LC-MS/MS is the unequivocal method of choice.[1] This approach provides unparalleled accuracy, precision, and sensitivity by effectively correcting for sample loss and matrix-induced variations.[1][5] While non-deuterated internal standards can be employed in less complex analyses, such as routine HPLC-UV methods, they cannot compensate for the multifaceted variability encountered in biological matrices with the same fidelity as a stable isotope-labeled analog.[1] Therefore, for bioanalytical studies demanding robust and reliable results, the adoption of a deuterated internal standard is highly recommended to ensure the highest quality data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
The Gold Standard in Acetaminophen Bioanalysis: A Comparative Guide to Accuracy and Precision Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of acetaminophen is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an objective comparison of bioanalytical methods, highlighting the superior performance of methodologies employing a deuterated internal standard, such as 3-Methoxyacetaminophen-d3, by presenting supporting experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for variability and matrix effects. Deuterated analogs of the analyte, such as this compound or the more extensively documented Acetaminophen-d4, are considered the "gold standard" as they co-elute with the unlabeled drug and exhibit nearly identical ionization efficiencies, differing only in mass.[1][2] This ensures the highest possible degree of accuracy and precision in quantification.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the quality of analytical data. While various compounds can be used, a deuterated internal standard consistently provides the most reliable results in complex biological matrices.
| Internal Standard | Analytical Method | Matrix | Accuracy (% Bias) | Precision (%RSD/CV) | Key Advantages | Considerations |
| Deuterated Acetaminophen (e.g., Acetaminophen-d4) | LC-MS/MS | Human Plasma, Whole Blood, CSF | Typically within ±5% | < 15% (Inter-day), < 10% (Intra-day)[3][4][5] | Structurally and chemically almost identical to acetaminophen, ensuring similar extraction recovery and ionization response.[1][2] Corrects for matrix effects effectively. | Potential for isotopic cross-contribution if not adequately resolved chromatographically. |
| Phenacetin | GC-MS | Human Plasma | Data not explicitly stated, but method showed good precision. | < 2.6% for the overall method.[2] | Structurally similar to acetaminophen. | Different chromatographic behavior and potential for different ionization efficiency compared to the analyte. |
| β-Hydroxyethyltheophylline | HPLC-UV | Plasma/Serum and Urine | Excellent accuracy reported. | < 5% (Intra- and inter-day variability).[2] | Good chromatographic resolution from acetaminophen. | Structural similarity is less ideal compared to deuterated standards, may not fully compensate for matrix effects in MS-based methods. |
| Immunoassays (No IS) | Immunoassay | Clinical Samples | Can exhibit significant bias (e.g., >30% high bias reported in one study).[1] | Higher variability (%CV) compared to chromatographic methods.[1] | Rapid analysis, suitable for clinical screening. | Prone to interferences from other substances and lacks the structural confirmation of mass spectrometry.[1] |
Experimental Protocols for Accuracy and Precision Studies
The validation of a bioanalytical method is crucial to ensure its reliability. Accuracy and precision are key validation parameters, assessed according to regulatory guidelines from bodies like the FDA and ICH.[6][7][8]
Objective:
To determine the accuracy and precision of the quantification of acetaminophen in a biological matrix (e.g., human plasma) using an LC-MS/MS method with a deuterated internal standard.
Materials:
-
Acetaminophen reference standard
-
This compound (or other deuterated acetaminophen) internal standard
-
Control human plasma (drug-free)
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Reagent-grade water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of acetaminophen and the deuterated internal standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of acetaminophen by serial dilution of the stock solution.
-
Prepare a working internal standard solution (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike control plasma with the acetaminophen working solutions to create calibration standards at a minimum of six concentration levels, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Conditions: Operate the mass spectrometer in the positive ion electrospray (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for acetaminophen and the internal standard.
-
Calculate the peak area ratio of acetaminophen to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of acetaminophen in the QC samples from the calibration curve.
-
-
Acceptance Criteria for Accuracy and Precision:
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[8]
-
Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) at each QC level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8]
-
These criteria should be met for both intra-day (repeatability) and inter-day (intermediate precision) assessments.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of acetaminophen analysis, the following diagrams are provided.
Caption: Workflow for an accuracy and precision study.
Caption: Comparison of internal standard types.
Caption: Acetaminophen metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Gold Standard vs. a Structural Analog: A Comparative Guide to Internal Standards for Acetaminophen Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acetaminophen, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison between the widely accepted "gold standard," 4-Acetamidophenol-d4, and a potential alternative, 3-Methoxyacetaminophen-d3, for use in mass spectrometry-based bioanalysis.
The use of a stable isotope-labeled internal standard is the preferred method for precise and accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Such standards are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for variability.[1][2]
Head-to-Head: Key Performance Characteristics
Table 1: Comparison of Key Properties for Internal Standard Selection
| Property | 4-Acetamidophenol-d4 | This compound | Ideal Internal Standard Characteristics |
| Structural Similarity to Acetaminophen | Identical, with deuterium substitution on the phenyl ring | Structurally similar, with a methoxy group and deuterium substitution on the acetyl group | Should be a stable isotope-labeled analog of the analyte.[1][2] |
| Chemical and Physical Properties | Nearly identical to acetaminophen | Differs due to the presence of a methoxy group, which can affect polarity, solubility, and ionization. | Should have the same extraction efficiency, ionization response, and chromatographic retention time as the analyte.[1] |
| Co-elution with Acetaminophen | Co-elutes with acetaminophen, ensuring equal exposure to matrix effects.[1] | Likely to have a different retention time due to the methoxy group, potentially leading to differential matrix effects. | Co-elution is crucial for accurate correction of matrix-induced variations.[1] |
| Mass Difference from Acetaminophen | 4 Da, providing clear mass spectrometric differentiation. | 3 Da from the deuterium and an additional mass shift from the methoxy group. | A mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk. |
| Potential for Isotopic Exchange | Deuterium on the aromatic ring is stable and not prone to exchange. | Deuterium on the acetyl group is generally stable, but stability should be verified.[3] | The isotopic label must be stable and not undergo exchange with protons from the solvent or matrix.[3] |
Performance Data: The Proven Efficacy of 4-Acetamidophenol-d4
Numerous studies have validated the performance of 4-Acetamidophenol-d4 in the quantification of acetaminophen across various biological matrices. The data consistently demonstrates high accuracy, precision, and linearity.
Table 2: Performance Data for 4-Acetamidophenol-d4 as an Internal Standard
| Parameter | Matrix | Method | Performance Metric | Source |
| Recovery | Human Whole Blood | LC-MS/MS | 101 - 103% | [4] |
| Precision (RSD%) | Human Whole Blood | LC-MS/MS | < 15% | [4] |
| Linearity (r²) | Human Whole Blood | LC-MS/MS | > 0.99 | [4] |
| Accuracy | Plasma, CSF, DBS | LC-MS/MS | Within 85-115% |
Note: No comparable experimental data is available for this compound in the reviewed literature.
Experimental Protocols
LC-MS/MS Method for Acetaminophen Quantification using 4-Acetamidophenol-d4
This protocol provides a typical starting point for the analysis of acetaminophen in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (4-Acetamidophenol-d4, 2000 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes and then centrifuge at 13,000 g for 10 minutes.
-
Transfer 100 µL of the supernatant to an injection vial containing 100 µL of water.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 3.0 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.700 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A gradient elution is typically employed to ensure good peak shape and separation.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MRM Transitions:
-
Acetaminophen: m/z 152.1 → 110.1
-
4-Acetamidophenol-d4: m/z 156.1 → 114.1[5]
-
Visualizing the Workflow and Biological Pathways
To provide a clearer understanding of the analytical process and the biological context of acetaminophen, the following diagrams have been generated.
Caption: Experimental workflow for acetaminophen quantification.
Caption: Simplified metabolic pathways of acetaminophen.
Conclusion: An Objective Comparison
Based on the principles of bioanalytical method development, 4-Acetamidophenol-d4 is the unequivocally superior internal standard for the quantification of acetaminophen . Its near-identical physicochemical properties ensure that it accurately tracks the analyte through sample preparation and analysis, providing the highest level of data quality.[1][2]
While this compound is a deuterated analog, the presence of a methoxy group fundamentally changes its chemical structure compared to acetaminophen. This structural difference is likely to result in different chromatographic behavior and ionization efficiency, making it a less ideal internal standard. A structural analog that does not co-elute with the analyte cannot adequately compensate for matrix effects, which can lead to inaccurate and imprecise results.[1]
For researchers, scientists, and drug development professionals requiring the highest degree of confidence in their data, the use of 4-Acetamidophenol-d4 with LC-MS/MS remains the method of choice for the quantification of acetaminophen.
References
Inter-Laboratory Comparison Guide for Bioanalytical Methods Using 3-Methoxyacetaminophen-d3 as an Internal Standard
Introduction
This guide provides a comparative overview of hypothetical inter-laboratory performance for a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 3-Methoxyacetaminophen-d3 as an internal standard (IS). The accurate and precise quantification of analytes in biological matrices is critical for research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to ensure high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.[1]
While public data from a formal round-robin or proficiency testing program specifically for this compound is not available, this document presents simulated data that reflects typical performance expectations for a validated LC-MS/MS assay across different laboratories. The data and protocols are representative of established methods for the analysis of small molecules in plasma.[2][3][4]
Data Presentation: Inter-Laboratory Performance
The following table summarizes the performance of five hypothetical laboratories in the quantification of a target analyte using a standardized LC-MS/MS method with this compound as the internal standard. The data represents the analysis of quality control (QC) samples at low, medium, and high concentrations.
| Laboratory | QC Level | Target Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low QC | 5 | 4.95 | 99.0 | 4.5 |
| Mid QC | 50 | 51.2 | 102.4 | 3.1 | |
| High QC | 400 | 395.6 | 98.9 | 2.5 | |
| Lab B | Low QC | 5 | 5.21 | 104.2 | 6.8 |
| Mid QC | 50 | 48.9 | 97.8 | 4.2 | |
| High QC | 400 | 408.2 | 102.1 | 3.3 | |
| Lab C | Low QC | 5 | 4.88 | 97.6 | 5.1 |
| Mid QC | 50 | 50.5 | 101.0 | 2.9 | |
| High QC | 400 | 410.1 | 102.5 | 2.1 | |
| Lab D | Low QC | 5 | 5.35 | 107.0 | 8.2 |
| Mid QC | 50 | 52.1 | 104.2 | 5.5 | |
| High QC | 400 | 390.8 | 97.7 | 4.8 | |
| Lab E | Low QC | 5 | 5.09 | 101.8 | 4.9 |
| Mid QC | 50 | 49.6 | 99.2 | 3.6 | |
| High QC | 400 | 398.2 | 99.6 | 2.8 |
Note: The data presented in this table is for illustrative purposes and represents typical acceptance criteria for bioanalytical method validation (accuracy within ±15% of the nominal value and precision of ≤15% RSD).
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for the quantification of a target analyte in human plasma using this compound is provided below.
1. Materials and Reagents
-
Target analyte reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water[1]
-
LC-MS grade formic acid[1]
-
Drug-free human plasma
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individual stock solutions of the target analyte and this compound are prepared by dissolving the accurately weighed standards in methanol.
-
Working Standard Solutions: Calibration standards and quality control samples are prepared by serially diluting the analyte stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): The this compound stock solution is diluted with acetonitrile to achieve the final working concentration.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.[5]
-
Vortex each tube for 1 minute to precipitate proteins.[2]
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[2][5]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of gradient elution
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL[1]
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: MRM transitions for the specific target analyte and this compound would need to be optimized.
-
5. Data Analysis
-
Integrate the chromatographic peaks for the target analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the bioanalytical workflow, from sample receipt to final data reporting.
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Selecting a Deuterated Internal Standard in a New Analytical Method for Acetaminophen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods. For the quantitative analysis of acetaminophen, particularly in complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1][2] This guide provides a comprehensive comparison of commonly used internal standards for acetaminophen analysis and presents a justification for the selection of a deuterated analog. While this guide will focus on established and validated options, it is important to note that a thorough literature search did not yield any published data validating the use of 3-Methoxyacetaminophen-d3 as an internal standard for acetaminophen quantification. Therefore, the principles and data presented below will rationalize the selection of a suitable deuterated analog of the parent drug, such as Acetaminophen-d4 or Acetaminophen-d5.
The Gold Standard: Deuterated Internal Standards
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability during sample preparation, chromatography, and detection. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are nearly identical to the unlabeled analyte in terms of:
-
Extraction Recovery: They exhibit similar partitioning and recovery during sample extraction procedures.
-
Chromatographic Behavior: They co-elute with the analyte, which helps to correct for variations in retention time.
-
Ionization Efficiency: They show similar ionization responses in mass spectrometry, mitigating the impact of matrix effects (ion suppression or enhancement).
These characteristics ensure that any analytical variability affects both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.[1][2]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the performance characteristics of methods using a deuterated internal standard (Acetaminophen-d4/d5) versus a structural analog (phenacetin).
| Validation Parameter | Deuterated Internal Standard (Acetaminophen-d4/d5) | Structural Analog (Phenacetin) |
| Linearity (r²) | > 0.99[3][4] | > 0.9982[4] |
| Linearity Range | 3.05 - 20,000 ng/mL[4] | 1 - 100 µg/mL[4] |
| Accuracy (Inter-day) | Within ±15% (typically <5%)[4] | 90.00% - 99.20%[4] |
| Precision (Inter-day, %CV) | <15% (often <10%)[4] | 6.84% - 15.83%[4] |
| Recovery (%) | 101 - 103[3] | Not explicitly stated, but method showed good precision.[3] |
| Lower Limit of Quantification (LLOQ) | 3.05 ng/mL[4] | 1 µg/mL[4] |
While both types of internal standards can yield methods that meet validation criteria, deuterated standards consistently provide superior accuracy and precision, especially at lower concentrations.[1]
Logical Workflow for Internal Standard Selection
The selection of an internal standard should follow a logical process to ensure the development of a robust analytical method. The following diagram illustrates this workflow.
Caption: Logical workflow for selecting an internal standard.
Experimental Protocols
The following is a representative experimental protocol for the quantification of acetaminophen in human plasma using a deuterated internal standard with LC-MS/MS.
Materials and Reagents
-
Acetaminophen and Acetaminophen-d4 analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Blank human plasma
Preparation of Stock and Working Solutions
-
Prepare stock solutions of acetaminophen and Acetaminophen-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of acetaminophen by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of Acetaminophen-d4 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the working internal standard solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 or PFP column (e.g., Kinetex 2.6 µm PFP, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of acetaminophen from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Acetaminophen: m/z 152.1 → 110.0
-
Acetaminophen-d4: m/z 156.1 → 114.1
-
Conclusion
The selection of a deuterated internal standard, such as Acetaminophen-d4 or Acetaminophen-d5, is the most justified approach for developing a new analytical method for acetaminophen quantification. The near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, leading to superior accuracy and precision. While structural analogs like phenacetin can be used, they are generally considered a secondary option. Based on the available scientific literature, there is no evidence to support the selection of this compound as an internal standard for acetaminophen analysis. Therefore, for the development of a robust and reliable new analytical method, a validated deuterated analog of acetaminophen is the recommended choice.
References
Evaluating the Linearity and Range of Detection with 3-Methoxyacetaminophen-d3: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methoxyacetaminophen, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. The ideal internal standard should closely mimic the physicochemical properties of the analyte, ensuring consistent behavior during sample preparation and analysis. In this context, the stable isotope-labeled compound, 3-Methoxyacetaminophen-d3, emerges as a theoretically superior choice for mass spectrometry-based quantification. This guide provides a comparative framework for evaluating its potential performance, drawing upon established data for structurally similar deuterated standards and outlining the experimental protocols necessary for its validation.
The Critical Role of Deuterated Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. These standards, in which several atoms are replaced with their heavier isotopes (e.g., deuterium for hydrogen), exhibit nearly identical chemical and physical properties to their unlabeled counterparts. This similarity ensures that any variability introduced during sample extraction, processing, or instrument injection affects both the analyte and the internal standard to the same extent, leading to highly accurate and precise quantification.
Performance Comparison: A Data-Driven Perspective
Below is a summary of typical performance characteristics observed for LC-MS/MS methods utilizing a deuterated internal standard for a related analyte, which can serve as a benchmark for the validation of a method using this compound.
| Parameter | Typical Performance (based on Acetaminophen-d4) | Expected Performance (this compound) | Comparison with Non-Deuterated Standards |
| Linearity (R²) | > 0.99 | > 0.99 | Often lower and more variable due to differential matrix effects. |
| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent, typically in the low ng/mL range. | Expected to be in a similar low ng/mL range, offering high sensitivity. | May have higher LLOQs due to greater analytical variability. |
| Upper Limit of Quantification (ULOQ) | Typically spans a 3 to 4-log dynamic range from the LLOQ. | Expected to provide a wide dynamic range suitable for various study types. | The linear range might be narrower. |
| Precision (%CV) | < 15% (often < 10%) | Expected to be < 15%, ensuring high reproducibility. | Can exceed 15%, especially at lower concentrations. |
| Accuracy (%Bias) | Within ±15% (often ±10%) | Expected to be within ±15%, providing confidence in the measured concentrations. | May exhibit greater bias due to inconsistent recovery. |
Experimental Protocol for Method Validation
The following provides a detailed methodology for the validation of an LC-MS/MS method for the quantification of 3-Methoxyacetaminophen using this compound as an internal standard. This protocol is adapted from established methods for similar analytes.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 3-Methoxyacetaminophen and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the 3-Methoxyacetaminophen stock solution to prepare working standards for the calibration curve.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, urine), add the internal standard working solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 3-Methoxyacetaminophen and this compound need to be optimized for maximum sensitivity and specificity.
4. Linearity and Range Assessment:
-
Prepare calibration standards by spiking the biological matrix with known concentrations of 3-Methoxyacetaminophen.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.99.
-
The range of detection is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% for LLOQ and 15% for other concentrations).
Visualizing the Workflow and Logical Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 3-Methoxyacetaminophen.
Caption: Logical flow for linearity and range of detection assessment.
Comparative Analysis of 3-Methoxyacetaminophen-d3 in Diverse Biological Matrices: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of drug compounds and their metabolites in biological matrices is paramount. This guide provides a comparative analysis of methodologies for the determination of 3-Methoxyacetaminophen-d3, a deuterated analog of a key acetaminophen metabolite, across various biological matrices. The information presented herein is synthesized from established bioanalytical techniques for acetaminophen and its deuterated analogs, offering a robust framework for experimental design and validation.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative bioanalysis. It enhances the accuracy and precision of analytical methods by compensating for variability in sample preparation and instrument response. This guide focuses on the prevalent analytical techniques and sample preparation strategies for quantifying such compounds in common biological samples, namely plasma, urine, and tissue.
Quantitative Performance Data
The following tables summarize typical performance data for the analysis of acetaminophen and its deuterated analogs in different biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.
Table 1: Representative LC-MS/MS Method Performance in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 0.25 - 20 mg/L[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Intra-day Precision (%CV) | < 13.03%[1] |
| Inter-day Precision (%CV) | < 11.75%[1] |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L[1] |
| Extraction Recovery | 72.4% to 105.9%[1] |
Table 2: Representative GC-MS Method Performance in Whole Blood and Liver Tissue
| Parameter | Whole Blood | Liver Tissue |
| Intra-day Precision (%CV) | < 3.03% | 7.48% |
| Inter-day Precision (%CV) | < 8.93% | Not Reported |
| Recovery | > 90%[2][3] | > 90%[2][3] |
Experimental Protocols
The selection of an appropriate experimental protocol is critical and depends on the specific biological matrix being analyzed. Below are detailed methodologies commonly employed for the analysis of acetaminophen and its deuterated analogs.
Analysis in Plasma
1. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Procedure:
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., this compound in methanol).[1]
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[1]
-
Gradient: A linear gradient is typically employed to ensure good separation and peak shape.[1]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for 3-Methoxyacetaminophen and its d3-labeled internal standard would be monitored.
Analysis in Urine
1. Sample Preparation: Dilute-and-Shoot For urine samples, a simple dilution is often sufficient due to the lower protein content compared to plasma.
-
Procedure:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute a portion of the supernatant with the initial mobile phase (e.g., 1:10 dilution).
-
Add the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
Analysis in Tissue
1. Sample Preparation: Homogenization and Solid-Phase Extraction (SPE) Tissue samples require more extensive preparation to extract the analyte of interest.
-
Procedure:
-
Accurately weigh a portion of the tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
Perform a protein precipitation step as described for plasma.
-
The resulting supernatant can be further cleaned up using Solid-Phase Extraction (SPE).
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the sample supernatant.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. A study on paracetamol analysis in liver tissue utilized Bond Elut Certify columns for extraction.[2][3]
-
Visualizing the Workflow and Decision-Making
To better illustrate the experimental processes, the following diagrams are provided.
Caption: Generalized experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting a sample preparation method.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Methoxyacetaminophen-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols and logistical plans for the operational use and disposal of 3-Methoxyacetaminophen-d3, a deuterated analog of 3-Methoxyacetaminophen. While specific safety data for this compound is limited, its fundamental chemical properties and associated hazards are expected to be similar to its parent compound, acetaminophen. Therefore, it should be handled with the same precautions.
Hazard Identification:
Acetaminophen is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to create an effective barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or N100 particulate respirator. | To protect against inhalation of fine powder, which can cause respiratory irritation.[4] |
| Eye and Face Protection | Safety goggles and a face shield. | Provides protection against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, powder-free). Double gloving is recommended. | To prevent skin contact, which can cause irritation.[4] |
| Protective Clothing | Lab coat, long-sleeved. | To protect skin from accidental contact. |
Operational Plan
Engineering Controls:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a glove box to control airborne particles.[4]
-
Use dedicated utensils (e.g., spatulas, weigh boats) for handling.
-
Take precautionary measures against static discharge.[4]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and materials before starting.
-
Don the complete set of recommended PPE.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the fume hood.
-
Handle the compound gently to minimize dust generation.
-
Close the container tightly after use.
-
-
Experimental Use:
-
Wear the full complement of recommended PPE at all times.
-
Avoid actions that could generate dust.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[4]
-
Collect the absorbed material into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Unused Product: Do not dispose of down the drain.[4] The preferred method is through a licensed chemical waste disposal company.[4]
-
Contaminated Materials: All PPE, weigh boats, and other disposable materials that have come into contact with this compound should be collected in a sealed, labeled bag and disposed of as chemical waste.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
